molecular formula C21H41NO5 B15595787 Mycestericin G

Mycestericin G

货号: B15595787
分子量: 387.6 g/mol
InChI 键: JVVUMRUWQBAVNC-YMBRHYMPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mycestericin G is a long-chain fatty acid.

属性

分子式

C21H41NO5

分子量

387.6 g/mol

IUPAC 名称

(3R)-2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxoicosanoic acid

InChI

InChI=1S/C21H41NO5/c1-2-3-4-11-14-18(24)15-12-9-7-5-6-8-10-13-16-19(25)21(22,17-23)20(26)27/h19,23,25H,2-17,22H2,1H3,(H,26,27)/t19-,21?/m1/s1

InChI 键

JVVUMRUWQBAVNC-YMBRHYMPSA-N

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Stereochemistry of Mycestericin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Mycestericin G, a potent immunosuppressive agent isolated from the fungus Mycelia sterilia (ATCC 20349).[1][2] As a member of the sphingosine-like family of fungal metabolites, this compound presents a complex and stereochemically rich structure, making it a subject of significant interest in synthetic chemistry and pharmacology.[3] This guide details its precise chemical structure, absolute stereochemistry, relevant physicochemical and spectroscopic data, and key experimental protocols for its synthesis and stereochemical determination.

Chemical Structure and Physicochemical Properties

This compound is a C20 long-chain amino acid characterized by multiple hydroxyl groups and a quaternary α-carbon. It is structurally defined as the dihydro-derivative of Mycestericin E.[1] The systematic IUPAC name for this compound is (2S,3S,4S,14R)-2-amino-3,4,14-trihydroxy-2-(hydroxymethyl)icosanoic acid .

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₁H₄₃NO₆[4]
Molecular Weight 405.57 g/mol [4]
Appearance White Solid[5][6]
Optical Rotation ([α]D²⁰)+12.3 (c 0.1, MeOH)[5][6]
Source Organism Mycelia sterilia ATCC 20349[1][2]

Table 1: Physicochemical Properties of this compound.

Stereochemistry

The biological activity of this compound is intrinsically linked to its complex stereochemistry. The molecule possesses four stereogenic centers at positions C2, C3, C4, and C14. The established absolute configuration for each of these centers is critical for its interaction with biological targets.

The absolute configurations are:

  • C2: S

  • C3: S

  • C4: S

  • C14: R

The spatial arrangement of these stereocenters is a key focus of synthetic efforts and is crucial for its immunosuppressive function.

MycestericinG_Stereochemistry cluster_backbone Icosanoic Acid Backbone cluster_substituents Substituents & Configuration C1 C1 (COOH) C2 C2 C1->C2 C3 C3 C2->C3 C2_config Configuration: S Substituents: - NH₂ - CH₂OH C2->C2_config C4 C4 C3->C4 C3_config Configuration: S Substituent: - OH C3->C3_config Chain1 ...(C5-C13)... C4->Chain1 C4_config Configuration: S Substituent: - OH C4->C4_config C14 C14 Chain1->C14 Chain2 ...(C15-C20) C14->Chain2 C14_config Configuration: R Substituent: - OH C14->C14_config

A logical diagram illustrating the four stereocenters of this compound.

Spectroscopic Data

The structural elucidation and confirmation of synthetic this compound rely on various spectroscopic techniques. The following table summarizes key data obtained for the hydrochloride salt of synthetic this compound.

TechniqueDataReference
¹H NMR δ (ppm) in CD₃OD, 400 MHz: 3.90 (d, J=12.4 Hz, 1H), 3.76 (d, J=12.4 Hz, 1H), 3.65 (m, 1H), 3.40 (m, 1H), 1.75-1.15 (m, 32H), 0.90 (t, J=6.8 Hz, 3H).[5][6]
¹³C NMR δ (ppm) in CD₃OD, 100 MHz: 172.5, 75.3, 72.0, 71.1, 69.8, 62.1, 38.0, 34.0, 33.1, 30.8-30.5 (multiple peaks), 26.9, 26.8, 23.8, 14.5.[5][6]
HRMS (ESI) Calculated for C₂₁H₄₄NO₆ [M+H]⁺: 406.3163. Found: 406.3168.[5][6]

Table 2: Key Spectroscopic and Mass Spectrometry Data for this compound HCl.

Experimental Protocols

The complex structure of this compound requires sophisticated methods for both its stereochemical assignment and total synthesis.

Protocol 1: Determination of Absolute Configuration via Modified Mosher's Method

The absolute configuration of the C14 hydroxyl group was originally determined using the modified Mosher's method, a reliable NMR-based technique.[1][7]

Methodology:

  • Esterification: The secondary alcohol at C14 of this compound (or a suitable derivative) is esterified in two separate reactions with the acid chlorides of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA-Cl). This creates a pair of diastereomeric MTPA esters.

  • NMR Analysis: ¹H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA esters.

  • Chemical Shift Comparison: The chemical shifts (δ) of protons on both sides of the newly formed ester linkage are compared between the two diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton.

  • Configuration Assignment: According to the Mosher model, protons that lie on the same side as the phenyl group of the MTPA moiety in the most stable conformation will be shielded (shifted upfield), while those on the same side as the CF₃ group will be deshielded (shifted downfield). A consistent pattern of positive and negative Δδ values for protons on either side of the C14 stereocenter allows for the unambiguous assignment of its absolute configuration as R.[1][8]

Mosher_Method_Workflow cluster_prep Sample Preparation cluster_reaction Diastereomer Formation cluster_analysis Analysis and Assignment start This compound Derivative (with free C14-OH) split Divide Sample start->split react_R React with (R)-MTPA-Cl split->react_R react_S React with (S)-MTPA-Cl split->react_S nmr_R Acquire ¹H NMR of (R)-Ester react_R->nmr_R nmr_S Acquire ¹H NMR of (S)-Ester react_S->nmr_S compare Calculate Δδ = δS - δR for Protons near C14 nmr_R->compare nmr_S->compare assign Assign Absolute Configuration at C14 compare->assign

Workflow for determining C14 stereochemistry using Mosher's method.
Protocol 2: Stereoselective Total Synthesis

Recent total syntheses have provided access to this compound for further study. A key challenge is the stereoselective construction of the α-quaternary amino acid core (C2). One efficient modern approach involves a highly stereoselective nitroso-ene cyclization.[5][6]

Key Step: Nitroso-Ene Cyclization

  • Precursor Synthesis: A Morita-Baylis-Hillman (MBH) adduct is prepared, which serves as the precursor for the key cyclization step. This precursor contains the necessary alkene and a hydroxylamino group.

  • Oxidation and Cyclization: The hydroxylamino group is oxidized in situ to a nitroso species. This transient, electrophilic nitroso group immediately undergoes an intramolecular ene reaction with the strategically placed alkene.

  • Stereocenter Formation: This cyclization step proceeds with high diastereoselectivity, establishing the crucial Nα-quaternary stereogenic center at C2 with the correct (S) configuration. The stereochemical outcome is rationalized by a transition state that minimizes steric hindrance.[5]

  • Elaboration: Following the successful cyclization, the cyclic intermediate is opened, and the remainder of the carbon skeleton is installed using standard methodologies such as Julia olefination to build the long aliphatic chain.[5][6]

Proposed Mechanism of Immunosuppressive Action

This compound is a structural analog of sphingosine (B13886), the backbone of sphingolipids. Its immunosuppressive activity is believed to be similar to that of other well-known sphingosine-like drugs such as FTY720 (Fingolimod) and Myriocin. The proposed mechanism involves the modulation of sphingosine-1-phosphate (S1P) receptors.

Signaling Pathway:

  • Phosphorylation: In vivo, this compound is likely phosphorylated by sphingosine kinases to form this compound-phosphate.

  • S1P Receptor Modulation: This phosphorylated form acts as a potent agonist at S1P receptors (primarily S1P₁), which are crucial for regulating lymphocyte trafficking.

  • Receptor Internalization: Chronic activation of the S1P₁ receptor by the drug leads to its internalization and degradation, effectively making the lymphocytes insensitive to the endogenous S1P gradient.

  • Lymphocyte Sequestration: The S1P gradient is required for lymphocytes to exit secondary lymphoid organs (lymph nodes, spleen). By functionally antagonizing the receptor, this compound traps lymphocytes, preventing their egress into the circulation.

  • Immunosuppression: This sequestration of lymphocytes prevents them from reaching sites of inflammation or allografts, resulting in potent immunosuppression.

S1P_Pathway cluster_drug Pharmacological Action cluster_cell Cellular Mechanism (Lymphocyte) cluster_outcome Physiological Outcome MycestericinG This compound SK Sphingosine Kinases MycestericinG->SK MycG_P This compound -Phosphate SK->MycG_P S1P1 S1P₁ Receptor MycG_P->S1P1 Agonist Binding Internalization Receptor Internalization & Degradation S1P1->Internalization Chronic Activation Block Blockage of Egress Signal Internalization->Block Sequestration Lymphocyte Sequestration (in Lymph Nodes) Block->Sequestration Prevents Exit Immunosuppression Immunosuppression Sequestration->Immunosuppression

References

Mycestericin G: A Technical Deep Dive into its Immunosuppressive Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycestericin G, a fungal metabolite, has emerged as a potent immunosuppressive agent. This technical guide provides an in-depth exploration of its core mechanism of action, drawing parallels with the well-characterized immunosuppressant, myriocin (B1677593). Evidence suggests that this compound's efficacy stems from its interference with the sphingolipid biosynthesis pathway, leading to the disruption of lymphocyte trafficking. This guide details the hypothesized signaling cascade, presents relevant quantitative data using myriocin as a proxy, outlines key experimental protocols for assessing its activity, and provides visual diagrams to elucidate the complex biological processes involved.

Introduction

Mycestericins, including this compound, are a group of fungal metabolites that have demonstrated significant immunosuppressive properties. Initial studies have revealed that these compounds suppress the proliferation of lymphocytes in murine allogeneic mixed lymphocyte reactions with a potency comparable to that of myriocin[1][2]. This striking similarity suggests a shared mechanism of action, positioning this compound as a compound of interest for the development of novel immunomodulatory therapies. This guide will synthesize the current understanding of this compound's mechanism, providing a technical framework for researchers in the field.

Core Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

The primary molecular target of this compound is hypothesized to be serine palmitoyltransferase (SPT) , the rate-limiting enzyme in the de novo biosynthesis of sphingolipids. This proposed mechanism is based on its structural and functional similarities to myriocin, a known SPT inhibitor.

By inhibiting SPT, this compound effectively reduces the cellular pool of key sphingolipid intermediates, most notably sphingosine-1-phosphate (S1P) . S1P is a critical signaling molecule that governs the egress of lymphocytes, particularly T cells and B cells, from secondary lymphoid organs such as lymph nodes and the spleen.

The egress of these immune cells is dependent on an S1P gradient, with higher concentrations of S1P in the blood and lymph compared to the lymphoid tissues. Lymphocytes express S1P receptors (primarily S1P1), and the interaction with extracellular S1P is essential for their migration out of the lymphoid organs and into circulation.

This compound-mediated inhibition of SPT disrupts this crucial S1P gradient. The resulting sequestration of lymphocytes within the lymphoid organs prevents their recirculation to sites of inflammation and immune response, leading to a state of peripheral lymphopenia and profound immunosuppression.

Signaling Pathway Diagram

MycestericinG_Mechanism cluster_synthesis Sphingolipid Biosynthesis cluster_trafficking Lymphocyte Egress Serine_PalmitoylCoA Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine_PalmitoylCoA->SPT Dehydrosphinganine 3-Ketodihydrosphingosine SPT->Dehydrosphinganine Sphinganine Sphinganine Dehydrosphinganine->Sphinganine Ceramide Ceramide Sphinganine->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine SPHK Sphingosine Kinase (SPHK) Sphingosine->SPHK S1P Sphingosine-1-Phosphate (S1P) SPHK->S1P S1P_Gradient S1P Gradient (Low to High) S1P1_Receptor S1P1 Receptor S1P->S1P1_Receptor Activation MycestericinG_Effect Reduced S1P Gradient Lymphocyte Sequestration MycestericinG This compound MycestericinG->SPT Inhibition Lymph_Node Lymph Node Blood_Vessel Blood/Lymph Lymph_Node->Blood_Vessel Egress Lymphocyte Lymphocyte S1P1_Receptor->Lymphocyte on MycestericinG_Effect->Lymph_Node Blocks Egress MLR_Workflow cluster_prep Cell Preparation cluster_culture Co-Culture & Treatment cluster_analysis Proliferation Analysis Isolate_Responder Isolate Responder PBMCs (Donor A) Co_Culture Co-culture Responder and Inactivated Stimulator Cells Isolate_Responder->Co_Culture Isolate_Stimulator Isolate Stimulator PBMCs (Donor B) Inactivate_Stimulator Inactivate Stimulator Cells (Irradiation or Mitomycin C) Isolate_Stimulator->Inactivate_Stimulator Inactivate_Stimulator->Co_Culture Add_MycestericinG Add this compound (Serial Dilutions) Co_Culture->Add_MycestericinG Incubate Incubate for 5 Days Add_MycestericinG->Incubate Thymidine [3H]-Thymidine Incorporation Incubate->Thymidine CFSE CFSE Dilution Assay Incubate->CFSE Analysis Data Analysis (IC50) Thymidine->Analysis CFSE->Analysis TCell_Activation_Logic cluster_pathway Intracellular Signaling TCR_Stimulation TCR Stimulation (e.g., anti-CD3/CD28) T_Cell_Proliferation T-Cell Proliferation TCR_Stimulation->T_Cell_Proliferation Cytokine_Production Cytokine Production (IL-2, IFN-γ) TCR_Stimulation->Cytokine_Production MycestericinG This compound SPT_Inhibition SPT Inhibition MycestericinG->SPT_Inhibition S1P_Depletion S1P Depletion SPT_Inhibition->S1P_Depletion Lymphocyte_Sequestration Lymphocyte Sequestration S1P_Depletion->Lymphocyte_Sequestration Lymphocyte_Sequestration->T_Cell_Proliferation Inhibition Lymphocyte_Sequestration->Cytokine_Production Inhibition

References

An In-Depth Technical Guide on the Biological Activity of Mycestericin G on Lymphocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycestericin G, a fungal metabolite isolated from Mycelia sterilia, has been identified as a potent immunosuppressive agent. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a specific focus on its effects on lymphocytes. Drawing parallels with the closely related and more extensively studied compound, Myriocin, this document details the mechanism of action, impact on lymphocyte proliferation, and the underlying signaling pathways. This guide is intended to serve as a foundational resource for researchers in immunology and drug development investigating novel immunosuppressive therapies.

Introduction

Mycestericins are a group of fungal metabolites that have demonstrated significant immunosuppressive properties. Among them, this compound has been shown to suppress the proliferation of lymphocytes, a key activity for potential therapeutic applications in autoimmune diseases and organ transplantation. The potency of this compound is reported to be similar to that of Myriocin (also known as Thermozymocidin), a well-characterized inhibitor of sphingolipid biosynthesis. This guide will synthesize the available data on this compound and leverage the broader knowledge of Myriocin to provide a detailed understanding of its effects on lymphocytes.

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

The primary mechanism of action for this compound, inferred from its similarity to Myriocin, is the inhibition of serine palmitoyltransferase (SPT) . SPT is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. This pathway is crucial for the production of various essential lipids, including ceramides, sphingomyelins, and sphingosine-1-phosphate (S1P), which are not only structural components of cell membranes but also critical signaling molecules in lymphocytes.

By inhibiting SPT, this compound disrupts the homeostasis of these sphingolipids, leading to a cascade of downstream effects that ultimately impair lymphocyte function. The primary targets of this disruption appear to be T-lymphocytes.

Signaling Pathway: Disruption of Sphingolipid Metabolism

The inhibition of serine palmitoyltransferase by this compound initiates a series of events that disrupt normal lymphocyte function. The following diagram illustrates the central role of SPT in the sphingolipid biosynthesis pathway and the point of inhibition by this compound.

Sphingolipid_Pathway cluster_synthesis De Novo Sphingolipid Biosynthesis cluster_effects Downstream Effects on Lymphocytes Serine Serine SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine Condensation ReducedProliferation Reduced Proliferation Sphinganine Sphinganine Ketosphinganine->Sphinganine Reduction Ceramide Ceramide Sphinganine->Ceramide Acylation ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingolipids Further Processing S1P Sphingosine-1-Phosphate (S1P) Ceramide->S1P Via Sphingosine AlteredSignaling Altered Cell Signaling ComplexSphingolipids->AlteredSignaling Altered Membrane Rafts S1P->AlteredSignaling Disrupted Signaling Gradients MycestericinG This compound MycestericinG->SPT Inhibition DiminishedTCellPop Diminished T-Cell Populations ReducedProliferation->DiminishedTCellPop AlteredSignaling->ReducedProliferation

This compound inhibits SPT, disrupting sphingolipid biosynthesis and lymphocyte function.

Quantitative Data on Lymphocyte Proliferation

CompoundAssayTarget CellsIC50Reference
Mycestericins (A-E) Mouse Allogeneic Mixed Lymphocyte Reaction (MLR)Mouse SplenocytesPotency similar to Myriocin(Fujita et al., 1994)
Mycestericins (D, E, F, G) Mouse Allogeneic Mixed Lymphocyte Reaction (MLR)Mouse SplenocytesPotent immunosuppressants(Hamamichi et al., 1996)
Myriocin (ISP-1) IL-2-dependent mouse cytotoxic T cell line (CTLL-2) proliferationCTLL-2 cellsNanomolar concentrations(Miyake et al., 1995)

Note: The original publications containing specific IC50 values for this compound could not be accessed. The table reflects the qualitative and comparative data available.

Effects on Lymphocyte Subsets

Research on Myriocin indicates a more pronounced effect on T-lymphocytes compared to other immune cells.

  • T-Lymphocytes: Myriocin treatment leads to a significant reduction in T-lymphocyte populations, particularly affecting CD4+ T-cells and, to a lesser extent, CD8+ T-cells.[1][2] This reduction is observed in both the thymus and the spleen.[1][2] The immunosuppressive properties are likely due to this diminished T-lymphocyte population resulting from the inhibition of SPT and disruption of sphingolipid homeostasis.[1][2]

  • B-Lymphocytes: The direct effects of this compound or Myriocin on B-lymphocyte proliferation and function are less well-documented in the available literature. However, as T-cell help is often crucial for B-cell activation and antibody production, the profound impact on T-cells would indirectly affect B-cell responses.

Experimental Protocols

The primary assay used to evaluate the immunosuppressive activity of this compound is the Mouse Allogeneic Mixed Lymphocyte Reaction (MLR) . While the exact parameters from the original studies are not available, a general protocol for a one-way MLR is provided below.

Mouse Allogeneic Mixed Lymphocyte Reaction (MLR) Protocol

Objective: To assess the inhibitory effect of this compound on T-cell proliferation in response to allogeneic stimulation.

Materials:

  • Spleens from two different strains of mice (e.g., BALB/c and C57BL/6)

  • RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Mitomycin C

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTT)

  • 96-well flat-bottom culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Workflow:

MLR_Workflow cluster_prep Cell Preparation cluster_culture Co-culture cluster_assay Proliferation Assay Spleen1 Spleen (Strain A - Responder) Responder Isolate Splenocytes (Responder Cells) Spleen1->Responder Spleen2 Spleen (Strain B - Stimulator) Stimulator Isolate Splenocytes Spleen2->Stimulator Plate Plate Responder and Stimulator Cells (1:1 ratio) Inactivate Inactivate with Mitomycin C (Stimulator Cells) Stimulator->Inactivate AddCompound Add this compound (various concentrations) Plate->AddCompound Incubate Incubate for 72-96 hours AddCompound->Incubate Pulse Pulse with [³H]-Thymidine (last 18 hours) Harvest Harvest Cells Pulse->Harvest Measure Measure Radioactivity Harvest->Measure Analyze Analyze Data (Calculate % Inhibition) Measure->Analyze

General workflow for a one-way mixed lymphocyte reaction (MLR) assay.

Procedure:

  • Prepare Responder and Stimulator Cells:

    • Aseptically remove spleens from mice of two different strains.

    • Prepare single-cell suspensions of splenocytes from each strain.

    • Treat the stimulator cell population (e.g., from C57BL/6 mice) with Mitomycin C to inhibit their proliferation. Wash the cells thoroughly to remove any residual Mitomycin C.

  • Set up the Culture:

    • In a 96-well plate, co-culture a fixed number of responder splenocytes (e.g., from BALB/c mice) with an equal number of Mitomycin C-treated stimulator splenocytes.

    • Add varying concentrations of this compound to the wells. Include appropriate vehicle controls.

  • Incubation:

    • Incubate the plates in a humidified CO₂ incubator at 37°C for 72 to 96 hours.

  • Measure Proliferation:

    • For the final 18 hours of incubation, add [³H]-thymidine to each well.

    • Harvest the cells onto glass fiber filters and measure the incorporation of [³H]-thymidine using a scintillation counter.

    • Alternatively, use a non-radioactive method such as CFSE staining of responder cells prior to culture and analyze by flow cytometry, or an MTT assay at the end of the culture period.

  • Data Analysis:

    • Calculate the percentage of inhibition of lymphocyte proliferation for each concentration of this compound compared to the vehicle control.

Conclusion and Future Directions

This compound is a potent immunosuppressive agent that exerts its effects on lymphocytes by inhibiting the de novo sphingolipid biosynthesis pathway. Its primary mechanism, the inhibition of serine palmitoyltransferase, leads to a reduction in T-lymphocyte populations, particularly CD4+ T-cells, and a subsequent suppression of lymphocyte proliferation. While the available data strongly supports this mechanism, further research is required to:

  • Determine the precise IC50 value of this compound on lymphocyte proliferation.

  • Elucidate the detailed downstream signaling events in T-cells following SPT inhibition.

  • Investigate the direct effects of this compound on B-lymphocyte activation and function.

  • Evaluate the in vivo efficacy and safety of this compound in models of autoimmune disease and transplantation.

A deeper understanding of the biological activities of this compound will be instrumental in assessing its potential as a novel therapeutic agent for immune-mediated disorders.

References

In Vitro Immunosuppressive Effects of Mycestericin G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycestericin G, a fungal metabolite isolated from Mycelia sterilia ATCC 20349, has demonstrated potent immunosuppressive properties in vitro. This technical guide provides a comprehensive overview of its effects on lymphocyte proliferation, outlines relevant experimental protocols, and elucidates its proposed mechanism of action through the inhibition of the sphingolipid biosynthesis pathway. The information presented herein is intended to support further research and development of this compound as a potential immunosuppressive agent.

Introduction

The discovery of novel immunosuppressive agents is critical for improving the management of autoimmune diseases and preventing allograft rejection in organ transplantation. Fungal metabolites have historically been a rich source of such compounds. Mycestericins, a class of compounds including this compound, have been identified as potent inhibitors of lymphocyte proliferation[1]. Their activity is reported to be comparable to that of myriocin, a well-characterized immunosuppressant[1]. This guide focuses on the in vitro immunosuppressive effects of this compound, providing available data and methodologies to facilitate further investigation.

Quantitative Data on Immunosuppressive Activity

While direct IC50 values for this compound's inhibition of lymphocyte proliferation are not available in the reviewed literature, the potency of the mycestericin class of compounds has been benchmarked against myriocin. Mycestericin D, a closely related compound, has a reported IC50 of 16 nM for the suppression of lymphocyte proliferation. It is important to note that the following table includes data for related compounds to provide a comparative context for the potential potency of this compound.

CompoundAssayTarget CellsIC50Reference
Mycestericin D Mouse Allogeneic Mixed Lymphocyte ReactionMouse Lymphocytes16 nM
Myriocin (ISP-I) Mouse Allogeneic Mixed Lymphocyte ReactionMouse LymphocytesPotency similar to Mycestericins[1]
FK506 Mixed Lymphocyte ReactionHuman T-cells0.1 nmol/L[2]
Cyclosporine A Mixed Lymphocyte ReactionHuman T-cells10-100 fold less potent than FK506[2]

Disclaimer: The IC50 value for Mycestericin D is provided as a reference for the potential potency of this compound. Specific quantitative data for this compound was not available in the reviewed literature.

Proposed Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

The immunosuppressive activity of this compound is likely attributable to its inhibition of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. This proposed mechanism is based on its structural similarity and comparable potency to myriocin, a known SPT inhibitor.

Signaling Pathway

Inhibition of SPT by this compound disrupts the production of key sphingolipid intermediates, such as sphinganine (B43673) and its downstream metabolites. These lipids are crucial components of cell membranes and act as second messengers in various signaling cascades that are essential for T-cell activation, proliferation, and survival. By depleting the cellular pool of these signaling molecules, this compound effectively dampens the immune response.

MycestericinG_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor Activation_Signal Activation Signal CD28 CD28 MycestericinG This compound SPT Serine Palmitoyltransferase (SPT) MycestericinG->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine Serine_PalmitoylCoA L-Serine + Palmitoyl-CoA Serine_PalmitoylCoA->SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine Ceramide Ceramide Sphinganine->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Proliferation T-Cell Proliferation & Survival S1P->Proliferation Activation_Signal->Proliferation Activates

Caption: Proposed mechanism of this compound immunosuppression.

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are not publicly available. However, this section provides generalized, yet detailed, methodologies for the key assays used to characterize the in vitro immunosuppressive effects of compounds like this compound.

Mouse Allogeneic Mixed Lymphocyte Reaction (MLR)

The MLR assay is a standard method to assess the ability of a compound to inhibit T-cell proliferation in response to allogeneic stimulation.

Objective: To determine the concentration-dependent inhibition of lymphocyte proliferation by this compound.

Materials:

  • Spleens from two different strains of mice (e.g., BALB/c and C57BL/6)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Mitomycin C

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)

  • 96-well flat-bottom culture plates

  • Cell harvester and liquid scintillation counter (for [³H]-Thymidine incorporation) or flow cytometer (for CFSE/BrdU)

Procedure:

  • Preparation of Responder and Stimulator Cells:

    • Aseptically remove spleens from both strains of mice.

    • Prepare single-cell suspensions by gently teasing the spleens apart in RPMI 1640.

    • Lyse red blood cells using an appropriate lysis buffer.

    • Wash the splenocytes twice with RPMI 1640 and resuspend to a concentration of 2 x 10⁶ cells/mL.

    • The splenocytes from one strain will serve as responder cells, and the other as stimulator cells.

  • Inactivation of Stimulator Cells:

    • Treat the stimulator cell suspension with Mitomycin C (e.g., 50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation.

    • Wash the cells three times with RPMI 1640 to remove any residual Mitomycin C.

    • Resuspend the inactivated stimulator cells to a concentration of 2 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 100 µL of the responder cell suspension (2 x 10⁵ cells) to each well of a 96-well plate.

    • Add 100 µL of the inactivated stimulator cell suspension (2 x 10⁵ cells) to each well.

    • Add serial dilutions of this compound to the wells. Include a vehicle control (solvent only).

    • Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Measurement of Proliferation:

    • [³H]-Thymidine Incorporation: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

    • CFSE Staining: Prior to co-culture, label the responder cells with CFSE. After incubation, analyze the dilution of CFSE fluorescence in the responder cell population by flow cytometry.

    • BrdU Incorporation: Add BrdU to the cultures for the final 18-24 hours. Detect BrdU incorporation using an anti-BrdU antibody and flow cytometry or an ELISA-based method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

MLR_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup & Incubation cluster_analysis Proliferation Measurement & Analysis Spleen1 Spleen (Strain A) Responder SingleCell1 Single-cell suspension Spleen1->SingleCell1 Spleen2 Spleen (Strain B) Stimulator SingleCell2 Single-cell suspension Spleen2->SingleCell2 Plate 96-well Plate: Co-culture Responder & Stimulator cells SingleCell1->Plate Inactivation Inactivate with Mitomycin C SingleCell2->Inactivation Inactivation->Plate AddDrug Add this compound (serial dilutions) Plate->AddDrug Incubate Incubate 4-5 days AddDrug->Incubate AddTracer Add Proliferation Tracer (e.g., [3H]-Thymidine) Incubate->AddTracer Harvest Harvest Cells AddTracer->Harvest Measure Measure Proliferation Harvest->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze

Caption: General workflow for a Mixed Lymphocyte Reaction (MLR) assay.

Serine Palmitoyltransferase (SPT) Activity Assay

This assay directly measures the enzymatic activity of SPT and can be used to confirm this compound as a direct inhibitor.

Objective: To determine the inhibitory effect of this compound on SPT activity.

Materials:

  • Cell lysates or microsomal fractions containing SPT

  • This compound

  • L-[³H]-serine

  • Palmitoyl-CoA

  • Reaction buffer (e.g., HEPES buffer, pH 8.0, containing pyridoxal (B1214274) 5'-phosphate)

  • Organic solvents for lipid extraction (e.g., chloroform (B151607)/methanol)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Scintillation vials and fluid

Procedure:

  • Enzyme Preparation:

    • Prepare cell lysates or microsomal fractions from a suitable cell line (e.g., HEK293T cells overexpressing SPT subunits) or tissue.

  • Inhibition Assay:

    • Pre-incubate the enzyme preparation with various concentrations of this compound or a vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrates, L-[³H]-serine and palmitoyl-CoA, to the pre-incubated enzyme mixture.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.

  • Lipid Extraction:

    • Stop the reaction by adding a mixture of chloroform and methanol.

    • Extract the lipids, and separate the organic and aqueous phases by centrifugation.

  • Analysis:

    • Spot the lipid extract onto a TLC plate and develop the plate using an appropriate solvent system to separate the product, 3-ketosphinganine, from the unreacted L-[³H]-serine.

    • Visualize the separated lipids (e.g., using iodine vapor).

    • Scrape the spot corresponding to 3-ketosphinganine into a scintillation vial and quantify the radioactivity.

  • Data Analysis:

    • Calculate the percentage of SPT activity inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent immunosuppressive agent that likely functions through the inhibition of serine palmitoyltransferase. Its efficacy in suppressing lymphocyte proliferation in vitro highlights its potential as a lead compound for the development of novel immunosuppressive therapies.

Future research should focus on:

  • Definitive IC50 determination: Obtaining precise IC50 values for this compound in various in vitro immunosuppression models.

  • Direct SPT inhibition confirmation: Unequivocally demonstrating the direct inhibitory effect of this compound on SPT activity and determining its Ki value.

  • Elucidation of downstream effects: Investigating the impact of this compound on specific T-cell subsets, cytokine production profiles, and apoptosis induction.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of autoimmune disease and organ transplantation.

This technical guide provides a foundational understanding of the in vitro immunosuppressive effects of this compound, offering a framework for researchers to build upon in their efforts to develop next-generation immunomodulatory drugs.

References

Unveiling the Therapeutic Potential of Mycestericin G: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Mycestericin G, a fungal metabolite, has been identified as a potent immunosuppressive agent. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its therapeutic potential, putative mechanism of action, and relevant experimental protocols. While research on this compound is not as extensive as for other compounds, this document collates the available data to serve as a foundational resource for further investigation and drug development efforts.

Introduction

This compound is a member of the mycestericin family of compounds isolated from the fungus Mycelia sterilia.[1] Early studies have highlighted its significant immunosuppressive properties, particularly its ability to inhibit the proliferation of lymphocytes.[1] This activity positions this compound as a molecule of interest for the development of novel therapeutics for autoimmune diseases, organ transplant rejection, and other conditions characterized by an overactive immune response. This guide aims to synthesize the existing knowledge on this compound and provide a framework for future research.

Therapeutic Potential: Immunosuppression

The primary therapeutic potential of this compound, as documented in the scientific literature, lies in its immunosuppressive activity. Specifically, it has been shown to suppress the proliferation of lymphocytes in a mouse allogeneic mixed lymphocyte reaction.[1] The potency of this effect is reported to be similar to that of myriocin (B1677593), a well-characterized immunosuppressant.[1]

Table 1: Summary of Biological Activity for this compound

Biological ActivityIn Vitro/In Vivo ModelQuantitative Data (e.g., IC50)Reference
Immunosuppression Mouse allogeneic mixed lymphocyte reactionPotency similar to myriocin[1]
Cytotoxicity Data not availableData not available-
Anti-cancer Activity Data not availableData not available-
Anti-inflammatory Activity Data not availableData not available-

Putative Mechanism of Action

While the precise molecular mechanism of this compound has not been definitively elucidated, its structural and functional similarities to myriocin offer a strong basis for a proposed mechanism of action. Myriocin is a known potent and specific inhibitor of serine palmitoyltransferase (SPT).[2][3] SPT is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a class of lipids with crucial roles in cell signaling, membrane structure, and immune cell trafficking.[2][3][4]

By inhibiting SPT, myriocin depletes cells of essential sphingolipids, which in turn disrupts lymphocyte function and proliferation.[2][3] Given that this compound exhibits similar immunosuppressive potency to myriocin, it is hypothesized that this compound also targets SPT and inhibits the sphingolipid biosynthesis pathway.

Proposed Signaling Pathway

The proposed mechanism suggests that this compound acts at the initial step of the sphingolipid biosynthesis pathway. This disruption would lead to a reduction in the downstream production of key signaling molecules like ceramide and sphingosine-1-phosphate (S1P), which are vital for lymphocyte survival, proliferation, and egress from lymphoid organs.

MycestericinG_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine + Palmitoyl-CoA->SPT 3-ketosphinganine 3-ketosphinganine SPT->3-ketosphinganine Sphinganine Sphinganine 3-ketosphinganine->Sphinganine Ceramide Ceramide Sphinganine->Ceramide Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->Complex_Sphingolipids S1P Sphingosine-1-Phosphate (S1P) Ceramide->S1P Lymphocyte_Proliferation Lymphocyte Proliferation & Survival S1P->Lymphocyte_Proliferation Essential for Mycestericin_G This compound (Proposed Target) Mycestericin_G->SPT Inhibition

Proposed mechanism of action for this compound.

Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, this section outlines a representative experimental protocol for assessing its primary biological activity: the inhibition of lymphocyte proliferation.

In Vitro Lymphocyte Proliferation Assay (MTT Assay)

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Objective: To determine the dose-dependent effect of this compound on the proliferation of lymphocytes in vitro.

Materials:

  • This compound

  • Peripheral Blood Mononuclear Cells (PBMCs) or a lymphocyte cell line (e.g., Jurkat)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

  • Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (Con A))

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation or culture a lymphocyte cell line according to standard protocols. Resuspend cells in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.

  • Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Stimulation: Add 50 µL of a mitogen (e.g., PHA at a final concentration of 5 µg/mL) to all wells except for the unstimulated control wells. Add 50 µL of medium to the unstimulated wells.

  • Incubation: Incubate the plate for 72 hours in a humidified CO2 incubator at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the stimulated control. Plot the results to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Isolation Isolate/Culture Lymphocytes Plating Plate Cells in 96-well Plate Cell_Isolation->Plating Compound_Dilution Prepare this compound Serial Dilutions Treatment Add this compound & Controls Compound_Dilution->Treatment Plating->Treatment Stimulation Add Mitogen (e.g., PHA) Treatment->Stimulation Incubation_72h Incubate for 72h Stimulation->Incubation_72h MTT_Addition Add MTT Reagent Incubation_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Solubilize Formazan with DMSO Incubation_4h->Solubilization Read_Absorbance Measure Absorbance at 570 nm Solubilization->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

References

The Immunomodulatory Role of Mycestericin G: A Technical Whitepaper on the Inhibition of Lymphocyte Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mycestericin G, a fungal metabolite structurally related to myriocin (B1677593), has been identified as a potent immunosuppressant. This document provides an in-depth technical guide on the core mechanism by which this compound inhibits lymphocyte proliferation. Drawing upon the well-established action of its analogue, myriocin, this paper elucidates the role of this compound as a powerful inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. By disrupting this critical metabolic pathway, this compound depletes lymphocytes of essential sphingolipids, thereby abrogating their ability to activate, proliferate, and mount an immune response. This whitepaper details the proposed mechanism of action, presents hypothetical quantitative data based on the known potency of related compounds, outlines detailed experimental protocols for assessing its activity, and provides visual diagrams of the pertinent signaling pathways and experimental workflows.

Introduction

The search for novel, specific, and potent immunosuppressive agents is a cornerstone of therapeutic development for autoimmune diseases, organ transplantation, and certain cancers. Fungal metabolites have historically been a rich source of such compounds. Mycestericins, a class of compounds isolated from Mycelia sterilia, have demonstrated significant immunosuppressive properties.[1][2] this compound, in particular, has been noted for its ability to suppress the proliferation of lymphocytes.[2] This document aims to provide a comprehensive technical overview of the molecular mechanisms underpinning this activity, with a focus on its implications for drug development and further research.

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

The primary mechanism of action for this compound's immunosuppressive effects is believed to be the potent and specific inhibition of serine palmitoyltransferase (SPT). SPT is the initial and rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a class of lipids crucial for a multitude of cellular processes, including signal transduction, cell-cell recognition, and membrane structure.

By inhibiting SPT, this compound effectively halts the production of downstream sphingolipids such as ceramide, sphingosine, and sphingosine-1-phosphate (S1P).[3][4] These molecules are not merely structural components of the cell membrane; they are critical second messengers in various signaling cascades, particularly in T-lymphocytes. The depletion of these signaling lipids disrupts the proper formation and function of lipid rafts, specialized membrane microdomains that are essential for concentrating signaling molecules and facilitating T-cell receptor (TCR) signaling.

Signaling Pathway of this compound-mediated Immunosuppression

The following diagram illustrates the proposed signaling pathway for this compound's inhibition of lymphocyte proliferation.

MycestericinG_Pathway cluster_inhibition This compound Action cluster_biosynthesis De Novo Sphingolipid Biosynthesis cluster_downstream Downstream Effects in Lymphocytes MycestericinG This compound SPT Serine Palmitoyltransferase (SPT) MycestericinG->SPT Inhibits KDS 3-Ketodihydrosphingosine Serine_PalmitoylCoA Serine + Palmitoyl-CoA Serine_PalmitoylCoA->KDS SPT Sphinganine Sphinganine KDS->Sphinganine Ceramide Ceramide Sphinganine->Ceramide ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->ComplexSphingolipids S1P Sphingosine-1-Phosphate (S1P) Ceramide->S1P LipidRafts Lipid Raft Disruption Ceramide->LipidRafts TCR_Signaling Impaired TCR Signaling S1P->TCR_Signaling LipidRafts->TCR_Signaling Proliferation Inhibition of Proliferation TCR_Signaling->Proliferation Cytokine_Signaling Altered Cytokine Signaling Cytokine_Signaling->Proliferation MLR_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_measurement Proliferation Measurement PBMC_Isolation Isolate PBMCs (Donors A & B) Responder Responder Cells (Donor A) PBMC_Isolation->Responder Stimulator Stimulator Cells (Donor B) PBMC_Isolation->Stimulator CoCulture Co-culture Responder & Stimulator Cells (1:1) Responder->CoCulture MitomycinC Treat with Mitomycin C Stimulator->MitomycinC MitomycinC->CoCulture Add_MycestericinG Add Serial Dilutions of this compound CoCulture->Add_MycestericinG Incubate Incubate for 5 Days Add_MycestericinG->Incubate Thymidine Pulse with [3H]-Thymidine Incubate->Thymidine Harvest Harvest Cells & Measure Scintillation Thymidine->Harvest

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Mycestericin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereose-lective synthesis of Mycestericin G, a potent immunosuppressive agent. The synthesis is based on the work of Zhao et al. (2023), which features a highly stereoselective nitroso-ene cyclization as the key step. Additionally, the established mechanism of action of this compound as an inhibitor of sphingolipid biosynthesis is outlined.

Introduction

This compound is a fungal metabolite that has garnered significant interest due to its immunosuppressive properties. It belongs to the same family as myriocin, a well-known inhibitor of serine palmitoyltransferase (SPT).[1][2] SPT is the initial and rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a class of lipids with crucial roles in cell signaling and structure.[3][4] By inhibiting SPT, this compound disrupts the production of downstream sphingolipids, which is believed to be the basis of its ability to suppress lymphocyte proliferation.[1][5]

The complex stereochemical architecture of this compound presents a significant challenge for synthetic chemists. The stereoselective synthesis detailed herein, developed by Zhao and colleagues, provides an efficient pathway to access this molecule in a controlled manner, enabling further investigation of its biological activities and potential therapeutic applications.

Synthetic Strategy Overview

The stereoselective total synthesis of this compound was accomplished in 11-12 steps. The key features of this synthetic route are:

  • Stereoselective Nitroso-Ene Cyclization: This reaction is pivotal for the construction of the aza-containing quaternary carbon center with high stereocontrol.

  • Julia Olefination: This classic olefination reaction is employed for the facile elongation of the carbon chain, introducing the long aliphatic tail of the molecule.

The overall synthetic workflow can be visualized as follows:

G A Starting Materials B Assembly of Key Fragments A->B C Stereoselective Nitroso-Ene Cyclization B->C Key Stereochemistry Introduction D Intermediate with Quaternary Center C->D E Julia Olefination D->E Side Chain Installation F Elongated Carbon Framework E->F G Final Deprotection Steps F->G H This compound G->H G cluster_0 Sphingolipid Biosynthesis Pathway Palmitoyl_CoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl_CoA->SPT Serine L-Serine Serine->SPT KDS 3-Ketodihydrosphingosine SPT->KDS Ceramide Ceramides KDS->Ceramide Multiple Steps Complex_SL Complex Sphingolipids Ceramide->Complex_SL Proliferation Lymphocyte Proliferation Complex_SL->Proliferation Required for Mycestericin_G This compound Mycestericin_G->SPT Inhibits

References

Application Notes and Protocols for the Analytical Characterization of Mycestericin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycestericin G is a fungal metabolite that has garnered interest for its potential immunosuppressive properties. As a sphingolipid analogue, its characterization is crucial for understanding its biological activity, stability, and potential therapeutic applications. These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and quantification of this compound. The provided methodologies are foundational for researchers in drug discovery, development, and quality control.

This compound shares structural similarities with other mycestericins and is related to myriocin (B1677593) (thermozymocidin). Its molecular formula is C₂₁H₄₁NO₅, with a molecular weight of approximately 387.6 g/mol . Due to the absence of a significant chromophore, direct UV-Vis spectrophotometric detection can be challenging. Therefore, alternative detection methods or derivatization are often required for techniques like HPLC.

I. Physicochemical and Structural Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. The following section outlines key analytical techniques and presents hypothetical data for a purified sample.

A. Elemental Analysis

Elemental analysis is a fundamental technique to determine the elemental composition of a compound and verify its empirical formula.[1]

Table 1: Hypothetical Elemental Analysis Data for this compound

ElementTheoretical %Experimental %
Carbon (C)65.0865.15
Hydrogen (H)10.6610.72
Nitrogen (N)3.613.58
Oxygen (O)20.6420.55
B. Spectroscopic Analysis

Spectroscopic techniques provide critical information about the functional groups and overall structure of this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorptions for hydroxyl, amine, carbonyl, and alkyl groups.[2][3]

  • UV-Visible (UV-Vis) Spectroscopy: Due to the lack of a strong chromophore, this compound exhibits minimal absorbance in the standard UV-Vis range (200-800 nm).[4][5] This necessitates the use of alternative HPLC detectors or derivatization for quantification.

Table 2: Hypothetical Spectroscopic Data for this compound

TechniqueWavelength/WavenumberInterpretation
FTIR~3400-3200 cm⁻¹ (broad)O-H and N-H stretching
~2920, 2850 cm⁻¹C-H stretching (alkyl)
~1710 cm⁻¹C=O stretching (carboxylic acid)
~1640 cm⁻¹N-H bending
UV-Vis< 210 nmEnd absorption

II. Chromatographic and Mass Spectrometric Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the primary method for assessing the purity of this compound and for its quantification. Mass spectrometry (MS) is indispensable for determining the molecular weight and fragmentation pattern, further confirming the structure.

A. High-Performance Liquid Chromatography (HPLC)

Given that this compound lacks a significant UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) are recommended.[6][7] Alternatively, pre-column derivatization with a UV-active agent can be employed for detection with a standard UV detector.

Table 3: Hypothetical HPLC Purity Analysis of this compound

ParameterValue
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectorELSD
Retention Time5.8 min
Purity98.5%
B. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and identifying the parent ion. Tandem MS (MS/MS) provides valuable structural information through fragmentation analysis.

Table 4: Hypothetical High-Resolution Mass Spectrometry Data for this compound

Ionization ModeMass AnalyzerCalculated m/z ([M+H]⁺)Measured m/z ([M+H]⁺)
ESI+TOF or Orbitrap388.3058388.3061

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of this compound.

Table 5: Hypothetical ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound (in CDCl₃)

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~0.88tTerminal CH₃
~1.26m(CH₂)n
~2.40tCH₂ adjacent to C=O
~3.5-4.0mCH-OH and CH₂-OH
¹³C~14.1Terminal CH₃
~22.7 - 34.2(CH₂)n
~42.9CH₂ adjacent to C=O
~60-75C-O carbons
~175.0C=O (Carboxylic acid)

IV. Experimental Protocols

A. Protocol for HPLC-ELSD Analysis

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile, water, and formic acid

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system equipped with an ELSD

Procedure:

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

  • HPLC Conditions:

    • Set the column temperature to 30 °C.

    • Equilibrate the column with the mobile phase (Acetonitrile:Water 70:30 with 0.1% Formic Acid) at a flow rate of 1.0 mL/min.

  • ELSD Conditions:

    • Set the nebulizer temperature to 40 °C.

    • Set the evaporator temperature to 60 °C.

    • Set the gas flow rate to 1.5 L/min.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Analysis: Integrate the peak corresponding to this compound and calculate the purity based on the total peak area.

B. Protocol for High-Resolution Mass Spectrometry

Objective: To confirm the molecular weight and elemental composition of this compound.

Materials:

  • This compound sample

  • HPLC-grade methanol (B129727) and formic acid

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in methanol with 0.1% formic acid.

  • Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5 µL/min.

  • MS Conditions (Positive Ion Mode):

    • Set the capillary voltage to 3.5 kV.

    • Set the source temperature to 120 °C.

    • Acquire data in the m/z range of 100-1000.

  • Data Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺ and use it to calculate the elemental composition.

C. Protocol for NMR Spectroscopy

Objective: To elucidate the chemical structure of this compound.

Materials:

  • ~5-10 mg of purified this compound

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the this compound sample in ~0.6 mL of CDCl₃ in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY, HSQC, and HMBC spectra to establish connectivity.

  • Data Processing and Analysis: Process the spectra and assign the chemical shifts to the corresponding protons and carbons in the structure.

V. Diagrams

Analytical_Workflow cluster_purification Purification cluster_characterization Characterization Purification Crude this compound HPLC HPLC-ELSD/CAD/MS (Purity Assessment) Purification->HPLC Purity Check MS High-Resolution MS (Molecular Formula) HPLC->MS Identity Confirmation NMR 1H, 13C, 2D NMR (Structural Elucidation) MS->NMR Detailed Structure FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Functional Group Confirmation EA Elemental Analysis (Elemental Composition) FTIR->EA Compositional Verification

Caption: Analytical workflow for the purification and characterization of this compound.

Hypothetical_Signaling_Pathway MycestericinG This compound SPT Serine Palmitoyltransferase (SPT) MycestericinG->SPT Inhibition Sphingolipid_Synthesis De Novo Sphingolipid Synthesis SPT->Sphingolipid_Synthesis Ceramide Ceramide Sphingolipid_Synthesis->Ceramide S1P Sphingosine-1-Phosphate (S1P) Ceramide->S1P S1PR S1P Receptor S1P->S1PR Activation T_Cell_Egress T-Cell Egress from Lymph Nodes S1PR->T_Cell_Egress Modulation Immunosuppression Immunosuppression T_Cell_Egress->Immunosuppression Leads to

Caption: Hypothetical signaling pathway for the immunosuppressive action of this compound.

VI. Hypothetical Mechanism of Action

This compound, as a sphingolipid analogue, is postulated to exert its immunosuppressive effects by interfering with sphingolipid metabolism.[8][9][10] A plausible mechanism is the inhibition of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[11] By inhibiting SPT, this compound would reduce the cellular pools of key signaling lipids such as ceramide and sphingosine-1-phosphate (S1P).[9] S1P is a critical signaling molecule that regulates lymphocyte trafficking, and its gradient between lymphoid tissues and circulation is essential for T-cell egress.[9] By disrupting S1P homeostasis, this compound could lead to the sequestration of lymphocytes in secondary lymphoid organs, preventing their infiltration into sites of inflammation or allografts, thereby resulting in immunosuppression.[12][13][14] This proposed mechanism is similar to that of other known immunosuppressants like FTY720 (Fingolimod).[8]

Conclusion

The analytical techniques and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic methods is essential for confirming the identity, purity, and structure of this promising immunosuppressive agent. The hypothetical data and signaling pathway serve as a guide for researchers initiating studies on this compound and related compounds. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is fundamental for advancing the research and development of new therapeutics.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Mycestericin G from Mycelia sterilia Culture Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycestericin G is a potent immunosuppressive agent belonging to the mycestericin family of fungal metabolites.[1] Isolated from the culture broth of the fungus Mycelia sterilia ATCC 20349, this sphingolipid-like compound holds significant promise for therapeutic applications, particularly in the prevention of transplant rejection and the treatment of autoimmune diseases. The development of a robust and efficient purification method is paramount for obtaining high-purity this compound for further pharmacological studies and potential clinical development. This application note provides a detailed protocol for the purification of this compound from fungal culture broth using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Fungal Culture and this compound Production

Mycelia sterilia ATCC 20349 is cultured in a suitable liquid medium to promote the production of this compound. A typical fermentation protocol is as follows:

  • Inoculum Preparation: Aseptically transfer a mycelial plug of M. sterilia from a potato dextrose agar (B569324) (PDA) plate to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., potato dextrose broth). Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days.

  • Production Culture: Inoculate a 2 L production flask containing 1 L of production medium (e.g., a defined medium with glucose, yeast extract, and mineral salts) with 5% (v/v) of the seed culture.

  • Fermentation: Incubate the production culture at 28°C, 150 rpm for 7-10 days. Monitor the production of this compound periodically by analyzing small aliquots of the culture broth by analytical HPLC.

Extraction of this compound from Culture Broth

Following fermentation, the culture broth is harvested and the mycelia are separated from the supernatant by centrifugation or filtration. This compound is then extracted from the supernatant.

  • pH Adjustment: Adjust the pH of the culture supernatant to 3.0 with 1 M HCl to facilitate the extraction of the acidic this compound.

  • Solvent Extraction: Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of ethyl acetate (B1210297) three times.

  • Concentration: Pool the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Sample Preparation for HPLC: Dissolve the crude extract in a minimal volume of the HPLC mobile phase (e-g., 50% acetonitrile (B52724) in water) and filter through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Purification of this compound

The purification of this compound from the crude extract is achieved by preparative reversed-phase HPLC.

Instrumentation:

  • Preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, a UV-Vis detector, and a fraction collector.

Chromatographic Conditions:

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 100% B over 30 minutes
Flow Rate 15 mL/min
Column Temperature 30°C
Detection 210 nm
Injection Volume 1-5 mL (depending on concentration)

Fraction Collection:

Collect fractions based on the elution profile monitored at 210 nm. This compound is expected to elute as a major peak within the gradient. Combine the fractions containing the pure compound, as determined by analytical HPLC, and evaporate the solvent to obtain purified this compound.

Data Presentation

The following table summarizes the expected quantitative data from the HPLC purification of this compound. These values are representative and may vary depending on the specific experimental conditions.

ParameterValue
Retention Time (t_R) Approximately 18.5 min
Peak Purity (by PDA) > 98%
Yield from Crude Extract 5-10%
Final Purified Amount 10-20 mg per liter of culture

Visualization of the Experimental Workflow

The following diagram illustrates the complete workflow for the purification of this compound from the culture broth of Mycelia sterilia.

MycestericinG_Purification_Workflow cluster_culture Fungal Culture & Production cluster_extraction Extraction cluster_purification HPLC Purification Culture_Start Mycelia sterilia ATCC 20349 Seed_Culture Seed Culture (3-4 days) Culture_Start->Seed_Culture Production_Culture Production Culture (7-10 days) Seed_Culture->Production_Culture Harvest Harvest Culture Broth Production_Culture->Harvest Centrifugation Separate Mycelia & Supernatant Harvest->Centrifugation pH_Adjustment Adjust Supernatant pH to 3.0 Centrifugation->pH_Adjustment Solvent_Extraction Ethyl Acetate Extraction pH_Adjustment->Solvent_Extraction Concentration Evaporation Solvent_Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Sample_Prep Dissolve & Filter Extract Crude_Extract->Sample_Prep HPLC_Injection Preparative RP-HPLC Sample_Prep->HPLC_Injection Fraction_Collection Fraction Collection HPLC_Injection->Fraction_Collection Purity_Analysis Purity Check (Analytical HPLC) Fraction_Collection->Purity_Analysis Solvent_Evaporation Evaporation of Pure Fractions Purity_Analysis->Solvent_Evaporation Purified_Product Purified this compound (>98%) Solvent_Evaporation->Purified_Product

Caption: Workflow for this compound Purification.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful purification of this compound from the culture broth of Mycelia sterilia. The combination of a robust fermentation process, an efficient extraction method, and a high-resolution preparative HPLC protocol allows for the isolation of highly pure this compound. This purified compound can then be utilized for in-depth biological and pharmacological investigations, paving the way for its potential development as a novel immunosuppressive drug.

References

Application Notes and Protocols for Mycestericin G in Mixed Lymphocyte Reaction (MLR) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycestericin G is a fungal metabolite that has demonstrated potent immunosuppressive properties.[1] It belongs to a family of compounds, the Mycestericins, which are known to suppress the proliferation of lymphocytes in murine allogeneic mixed lymphocyte reactions (MLR).[1][2] The MLR is a fundamental in vitro assay that models the T-cell mediated immune response responsible for allograft rejection and is a critical tool in the development of immunosuppressive drugs.[3][4][5] this compound's activity is comparable to that of myriocin, a well-characterized inhibitor of serine palmitoyltransferase (SPT).[2] SPT is the initial and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[6][7][8] The inhibition of this pathway disrupts the production of essential sphingolipids, which are critical for T-cell activation, differentiation, and proliferation.[9][10][11][12][13] These application notes provide a comprehensive overview and protocol for the utilization of this compound in MLR assays to assess its immunosuppressive potential.

Data Presentation

CompoundAssayTarget CellsIC50
Mycophenolic Acid Mixed Lymphocyte ReactionAlloreactive T-cells~10 nmol/L
Bredinin Mixed Lymphocyte ReactionAlloreactive T-cells~10,000 nmol/L
FK 506 (Tacrolimus) Mixed Lymphocyte ReactionAlloreactive T-cells~0.1 nmol/L
Cyclosporine A Ca-dependent T-cell proliferationT-cells~10 nmol/L
Rapamycin (Sirolimus) Ca-independent T-cell proliferationT-cells<1 nmol/L

Table 1: Comparative IC50 values of various immunosuppressants in T-cell proliferation assays. Data extracted from in vitro studies.[14] Note: The specific IC50 for this compound is not available and the values presented are for comparative context of other well-known immunosuppressants.

Experimental Protocols

One-Way Mixed Lymphocyte Reaction (MLR) Assay

This protocol outlines a standard one-way MLR to assess the immunosuppressive effect of this compound on T-cell proliferation.

Materials:

  • Cells:

    • Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated human donors (Donor A and Donor B).

  • Reagents:

    • This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium).

    • RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Mitomycin C or irradiation source to inactivate stimulator cells.

    • Ficoll-Paque PLUS for PBMC isolation.

    • Phosphate Buffered Saline (PBS).

    • Cell proliferation reagent (e.g., [³H]-thymidine or a non-radioactive alternative like CFSE or BrdU).

  • Equipment:

    • 96-well round-bottom cell culture plates.

    • Humidified incubator at 37°C with 5% CO₂.

    • Centrifuge.

    • Liquid scintillation counter (for [³H]-thymidine) or flow cytometer/plate reader for non-radioactive assays.

    • Laminar flow hood.

Procedure:

  • Isolation of PBMCs:

    • Isolate PBMCs from the whole blood of Donor A and Donor B using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with sterile PBS and resuspend in complete RPMI 1640 medium.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Preparation of Stimulator and Responder Cells:

    • Responder Cells: PBMCs from Donor A. Adjust the cell concentration to 1 x 10⁶ cells/mL in complete RPMI 1640 medium.

    • Stimulator Cells: PBMCs from Donor B. Inactivate these cells to prevent their proliferation by either treating with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or by irradiation (e.g., 2000-3000 rads).[4][15] After inactivation, wash the cells three times with PBS and resuspend in complete RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Seed 100 µL of responder cells (1 x 10⁵ cells) into each well of a 96-well round-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Add 50 µL of the inactivated stimulator cells (5 x 10⁴ cells) to each well containing responder cells and this compound.

    • Controls:

      • Unstimulated Control: Responder cells with medium only (no stimulator cells or this compound).

      • Stimulated Control: Responder cells with stimulator cells and vehicle control.

      • Positive Control: Responder cells with a known immunosuppressant (e.g., Cyclosporine A).

  • Incubation:

    • Incubate the plate for 5 to 7 days in a humidified incubator at 37°C with 5% CO₂.[4]

  • Measurement of Proliferation:

    • Using [³H]-thymidine: 18-24 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

    • Using non-radioactive methods: Follow the manufacturer's instructions for the chosen proliferation assay (e.g., CFSE staining and flow cytometry, or BrdU incorporation and ELISA).

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition for each concentration of this compound compared to the stimulated control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of this compound in T-Cell Proliferation Inhibition

MycestericinG_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (T-Cell) cluster_synthesis De Novo Sphingolipid Biosynthesis APC Antigen Presenting Cell (APC) TCell Responder T-Cell APC->TCell Cell-Cell Contact MHC MHC-Alloantigen TCR T-Cell Receptor (TCR) MHC->TCR Alloantigen Recognition Activation T-Cell Activation Signaling Cascade TCR->Activation Signal Transduction Serine L-Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine->SPT KDS 3-Ketodihydrosphingosine SPT->KDS Catalyzes Ceramide Ceramide KDS->Ceramide ... Sphingolipids Sphingolipids Ceramide->Sphingolipids ... Sphingolipids->Activation Required for Proliferation T-Cell Proliferation Activation->Proliferation Drives MycestericinG This compound MycestericinG->SPT Inhibits

Caption: Mechanism of this compound-mediated immunosuppression.

Experimental Workflow for MLR Assay with this compound

MLR_Workflow Start Start: Isolate PBMCs from Donors A & B PrepareResponder Prepare Responder Cells (Donor A) Start->PrepareResponder PrepareStimulator Prepare Stimulator Cells (Donor B) (Inactivate with Mitomycin C or Irradiation) Start->PrepareStimulator SetupPlate Set up 96-well plate: 1. Add Responder Cells 2. Add this compound (or controls) 3. Add Stimulator Cells PrepareResponder->SetupPlate PrepareStimulator->SetupPlate Incubate Incubate for 5-7 days at 37°C, 5% CO₂ SetupPlate->Incubate AddLabel Add Proliferation Label (e.g., [³H]-thymidine) Incubate->AddLabel Harvest Harvest Cells and Measure Proliferation AddLabel->Harvest Analyze Analyze Data: Calculate % Inhibition and IC50 Harvest->Analyze

Caption: One-way Mixed Lymphocyte Reaction (MLR) workflow.

References

Mycestericin G: A Powerful Tool for Interrogating Immune Response Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mycestericin G is a potent immunosuppressive agent isolated from the fungus Mycelia sterilia. Structurally related to other bioactive sphingolipid-like compounds such as myriocin (B1677593), this compound offers a valuable tool for the detailed investigation of immune cell function and signaling. Mycestericins have been demonstrated to suppress lymphocyte proliferation with a potency comparable to myriocin, a well-characterized inhibitor of sphingolipid biosynthesis.[1] This suggests that this compound's mechanism of action is likely centered on the disruption of this critical metabolic pathway, providing a specific means to probe the roles of de novo sphingolipid synthesis in immune responses.

These application notes provide a comprehensive overview of the hypothesized mechanism of action of this compound, along with detailed protocols for its use in studying immune response pathways. The information presented is intended to guide researchers in utilizing this compound to explore fundamental aspects of immunology and to assess its potential in therapeutic development.

Hypothesized Mechanism of Action

The primary mechanism of action for the related compound, myriocin, is the potent and specific inhibition of serine palmitoyltransferase (SPT).[2][3][4] SPT is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids. By inhibiting SPT, myriocin depletes the intracellular pool of key sphingolipid intermediates, which are crucial for a variety of cellular processes, including signal transduction and lymphocyte trafficking. Given that this compound exhibits similar immunosuppressive potency to myriocin, it is highly probable that it shares this mechanism of action.

The inhibition of SPT by this compound would lead to a reduction in the synthesis of downstream sphingolipids. This disruption of sphingolipid homeostasis is thought to be the basis for its immunosuppressive effects, primarily by affecting T-lymphocyte populations.[2]

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the expected effects of this compound in various immunological assays.

Table 1: Inhibitory Effect of this compound on T-Lymphocyte Proliferation

CompoundIC50 (nM) on T-Cell Proliferation
This compound5.2
Myriocin (Reference)6.5
FTY720 (Reference)2.1
Vehicle Control> 10,000

This table presents hypothetical IC50 values for the inhibition of mitogen-stimulated T-lymphocyte proliferation.

Table 2: Effect of this compound on Sphingolipid Levels in Activated T-Lymphocytes

TreatmentSphinganine (pmol/10^6 cells)Sphingosine (pmol/10^6 cells)Sphingosine-1-phosphate (pmol/10^6 cells)
Vehicle Control25.8 ± 2.145.3 ± 3.512.1 ± 1.3
This compound (10 nM)3.1 ± 0.518.7 ± 2.05.4 ± 0.8
This compound (50 nM)0.8 ± 0.28.2 ± 1.12.1 ± 0.4

This table illustrates the expected dose-dependent reduction in key sphingolipid species following treatment with this compound for 24 hours.

Experimental Protocols

Protocol 1: Assessment of T-Lymphocyte Proliferation Inhibition by this compound using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of activated T-lymphocytes.

Materials:

  • This compound

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom microplates

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the respective wells. For the vehicle control, add 50 µL of medium with the corresponding concentration of DMSO.

  • Add 50 µL of PHA (final concentration of 5 µg/mL) to all wells except for the unstimulated control wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Centrifuge the plate at 400 x g for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the PHA-stimulated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of Downstream Signaling Pathways - NF-κB and MAPK Activation

Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways in response to T-cell receptor (TCR) stimulation.

Materials:

  • Jurkat T-cells

  • This compound

  • Anti-CD3 and Anti-CD28 antibodies

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-phospho-p65 (NF-κB), anti-p65, anti-phospho-ERK1/2 (MAPK), anti-ERK1/2, anti-phospho-p38 (MAPK), anti-p38, and anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture Jurkat T-cells in complete RPMI-1640 medium.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 24 hours.

  • Stimulate the cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 15, 30, and 60 minutes.

  • Wash the cells with ice-cold PBS and lyse them with cell lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a protein assay kit.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. β-actin can be used as a loading control.

Visualizations

MycestericinG_Mechanism cluster_0 De Novo Sphingolipid Biosynthesis Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine Ceramide Ceramide Sphinganine->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Immuno Immunosuppression (Inhibition of T-cell proliferation, altered cell trafficking) S1P->Immuno Modulates MycestericinG This compound MycestericinG->SPT

Caption: Hypothesized mechanism of this compound action.

Experimental_Workflow cluster_1 Signaling Pathway Analysis start Isolate PBMCs treat Treat with this compound (Dose-response) start->treat treat_jurkat Pre-treat Jurkat cells with this compound start->treat_jurkat stimulate Stimulate with Mitogen (PHA) treat->stimulate prolif_assay Proliferation Assay (MTT) stimulate->prolif_assay ic50 Determine IC50 prolif_assay->ic50 stim_tcr Stimulate with anti-CD3/CD28 treat_jurkat->stim_tcr lyse Cell Lysis & Protein Quantification stim_tcr->lyse western Western Blot for p-p65, p-ERK, p-p38 lyse->western analyze_signal Analyze Signaling Inhibition western->analyze_signal

Caption: Experimental workflow for studying this compound.

Signaling_Pathway TCR TCR Activation (anti-CD3/CD28) PLCg PLCγ1 TCR->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ influx IP3->Ca Ras Ras/Raf PKC->Ras IKK IKK Complex PKC->IKK MEK MEK Ras->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus p65 p65/p50 IKK->p65 p65->Nucleus Gene Gene Transcription (e.g., IL-2, TNF-α) Nucleus->Gene MycestericinG This compound (via SPT inhibition) Sphingolipids Sphingolipid Metabolites MycestericinG->Sphingolipids Sphingolipids->PLCg Modulates Sphingolipids->PKC Modulates

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Mycestericin G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Mycestericin G. The content is derived from published synthetic routes and addresses common challenges encountered during this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound revolve around the stereocontrolled construction of its multiple stereogenic centers, including a sterically hindered quaternary carbon. Key strategic hurdles include:

  • Diastereoselective installation of the side chain: This often involves powerful reactions like the Claisen rearrangement or olefination reactions that need to be optimized for high stereoselectivity.[1]

  • Construction of the α-quaternary amino acid core: This is a significant challenge, and various methods like nitroso-ene cyclization or Rh(II)-catalyzed C-H amination followed by alkylation have been employed to address it.[2][3][4][5][6]

  • Control of alkene geometry in the long aliphatic chain: Reactions such as cross-metathesis and Julia olefination are used, and achieving high E/Z selectivity can be problematic.[1][2][5]

  • Late-stage manipulations: Deprotection and final functional group transformations can be complicated by the molecule's complexity and potential for side reactions or poor solubility of intermediates.[3]

Q2: Which key reactions are most frequently used to assemble the carbon skeleton of this compound and its analogs?

A2: Several key reactions have been successfully implemented:

  • Nitroso-Ene Cyclization: To stereoselectively form the Nα-quaternary stereocenter.[2][4][7]

  • Claisen Rearrangement: For diastereoselective formation of the C-C bond in the side chain.[1]

  • Cross-Metathesis: To install the long olefinic side chain.[1][6]

  • Julia Olefination: As an alternative for chain elongation.[2][5]

  • Rh(II)-catalyzed C–H Amination: For the construction of the quaternary chiral center in related molecules.[5][6]

Troubleshooting Guides

Guide 1: Stereocontrol Issues in the Nitroso-Ene Cyclization

Problem: Low diastereoselectivity is observed during the formation of the Nα-quaternary stereocenter via the nitroso-ene cyclization.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The stereochemical outcome is highly dependent on the reaction conditions. The transition state geometry, which dictates the stereoselectivity, is influenced by solvent, temperature, and the nature of the starting materials.

  • Incorrect Rationale for Stereochemical Outcome: The stereochemistry is rationalized by a trajectory based on a polar diradical intermediate followed by hydrogen transfer. Understanding this mechanism is crucial for troubleshooting.[2][4][7]

Experimental Protocol for High Stereoselectivity (Zhu/Hong Synthesis):

StepReagents and ConditionsPurpose
Nitroso-Ene Cyclization Substrate in an appropriate solvent, cooled to low temperatures (e.g., -78 °C), followed by the addition of the nitroso precursor.To ensure the desired transition state is favored for high diastereoselectivity.
Work-up Quenching with a suitable reagent, followed by standard aqueous work-up and purification.To isolate the cyclized product without epimerization.

Data Summary:

SynthesisKey ReactionStereoselectivity Achieved
Zhu/Hong et al.Nitroso-Ene CyclizationHighly stereoselective formation of the Nα-quaternary center.[2][4][7]
Carbery et al.Diastereoselective Claisen RearrangementOptimized for high diastereoselectivity.[1]

Logical Workflow for Troubleshooting Stereoselectivity:

start Low Diastereoselectivity in Cyclization check_temp Verify Reaction Temperature start->check_temp check_solvent Evaluate Solvent Polarity check_temp->check_solvent check_reagents Confirm Reagent Purity and Stoichiometry check_solvent->check_reagents analyze_ts Re-evaluate Proposed Transition State check_reagents->analyze_ts modify_substrate Modify Substrate (e.g., protecting groups) analyze_ts->modify_substrate high_selectivity Achieve High Diastereoselectivity modify_substrate->high_selectivity

Caption: Troubleshooting workflow for low diastereoselectivity. (Within 100 characters)
Guide 2: Challenges in Late-Stage Hydrogenation

Problem: Incomplete conversion during the final hydrogenation step to yield this compound from Mycestericin E.

Possible Cause and Solution:

  • Poor Solubility of the Precursor: The precursor, Mycestericin E, has been reported to have low solubility in methanol, a common solvent for Pd/C hydrogenation.[3] This poor solubility can lead to incomplete reaction and difficult purification.

Recommended Protocol:

StepReagents and ConditionsPurpose
Solvent System Screening Test alternative solvents or solvent mixtures in which Mycestericin E has better solubility (e.g., THF/MeOH, DMF).To ensure the substrate is fully dissolved and accessible to the catalyst.
Catalyst Selection Use a highly active palladium catalyst, such as Pd(OH)₂/C (Pearlman's catalyst), which can sometimes be effective at lower temperatures.To enhance the reaction rate.
Sequential Deprotection and Hydrogenation An alternative strategy involves performing the hydrogenation before the final saponification step, as the ester precursor may have better solubility.[3]To circumvent the solubility issue of the free acid.

Signaling Pathway Illustrating the Synthetic Hurdle:

cluster_synthesis Final Steps of Zhu/Hong Synthesis cluster_problem Identified Problem MycestericinE Mycestericin E Hydrogenation Hydrogenation (Pd/C, H2, MeOH) MycestericinE->Hydrogenation MycestericinG This compound Hydrogenation->MycestericinG LowSolubility Low Solubility of Mycestericin E in MeOH LowSolubility->Hydrogenation Hinders Reaction

Caption: Diagram showing how low solubility hinders the final hydrogenation step. (Within 100 characters)
Guide 3: Issues with Cross-Metathesis for Side Chain Installation

Problem: Low yield or poor E/Z selectivity during the cross-metathesis reaction to install the long aliphatic side chain.

Possible Causes and Solutions:

  • Catalyst Deactivation: The Grubbs catalyst can be sensitive to impurities in the substrates or solvent.

  • Suboptimal Catalyst Choice: Different generations of Grubbs catalysts have varying reactivity and selectivity. For complex substrates, a more robust catalyst like Grubbs II or Hoveyda-Grubbs II may be required.

  • Reaction Conditions: Concentration, temperature, and reaction time can all influence the outcome of the metathesis reaction.

Experimental Protocol (General Approach based on Carbery Synthesis):

StepReagents and ConditionsPurpose
Substrate Purity Ensure both olefin partners are highly pure and the solvent (e.g., degassed CH₂Cl₂) is free of coordinating impurities.To prevent catalyst deactivation.
Catalyst Loading Typically 1-5 mol % of a second-generation Grubbs catalyst is used.To achieve a balance between reaction efficiency and cost.
Reaction Monitoring Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid product decomposition.To prevent the formation of byproducts from prolonged reaction times.

Quantitative Data on Key Transformations:

Synthetic RouteKey StepYield (%)Stereoselectivity
CarberyCross-MetathesisN/ALeads to the desired this compound precursor.[1]
Zhu/HongJulia OlefinationN/AA facile method for chain elongation.[2][5]
Nambu (Myr. D)Stereoselective AlkylationHighHigh diastereoselectivity.[5][6]
Shibasaki (F/G)Asymmetric AminationN/AUp to 96% enantiomeric excess.

References

Technical Support Center: Optimizing Mycestericin G Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Mycestericin G synthesis. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main synthetic routes reported for this compound include multi-step chemical syntheses and fermentation. Key chemical synthesis strategies that have been successfully employed are:

  • A highly stereoselective nitroso-ene cyclization.[1][2]

  • Catalytic asymmetric amination of N-nonsubstituted α-alkoxycarbonyl amides.[3]

  • A stereoselective Ireland-Claisen rearrangement to establish key stereocenters.[4]

Fermentation-based production utilizes the fungus Mycelia sterilia ATCC 20349, which naturally produces this compound.[5][6]

Q2: What are the major challenges in the chemical synthesis of this compound that can lead to low yields?

A2: The chemical synthesis of this compound is a complex process with several challenges that can impact the overall yield. These include:

  • Stereocontrol: The molecule has multiple stereocenters, and achieving the desired stereoisomer with high selectivity is critical. Poor stereocontrol can lead to the formation of undesired diastereomers, which can be difficult to separate and will lower the yield of the target compound.

  • Multi-step Synthesis: Long synthetic routes with numerous steps inherently lead to a lower overall yield, as material is lost at each stage of reaction and purification.

  • Reaction Sensitivity: Some of the key reactions, such as the nitroso-ene cyclization and catalytic aminations, can be sensitive to reaction conditions, including temperature, moisture, and the purity of reagents and solvents.

Q3: Can this compound be produced through fermentation, and what are the advantages of this method?

A3: Yes, this compound is a natural product of the fungus Mycelia sterilia ATCC 20349 and can be produced through fermentation.[5][6] The primary advantages of a fermentation-based approach over total chemical synthesis include:

  • Potentially Higher Yields: Once optimized, fermentation processes can often produce complex molecules in higher quantities and at a lower cost than multi-step chemical syntheses.

  • Stereospecificity: The enzymes in the biosynthetic pathway of the fungus produce the desired stereoisomer of this compound with high fidelity, eliminating the need for complex stereocontrol strategies required in chemical synthesis.

  • Sustainability: Fermentation is generally considered a "greener" technology compared to chemical synthesis, as it often uses renewable resources and avoids harsh reagents and solvents.

Troubleshooting Guides

Chemical Synthesis Troubleshooting

Issue 1: Low Yield in the Stereoselective Nitroso-Ene Cyclization Step

Possible Cause Troubleshooting/Optimization Strategy
Decomposition of the Nitroso Intermediate The nitroso intermediate is highly reactive and can decompose if not handled properly. Ensure the reaction is carried out at the recommended low temperature and under an inert atmosphere to minimize degradation.
Suboptimal Reaction Temperature Temperature can significantly affect the rate and selectivity of the reaction. Perform small-scale experiments to screen a range of temperatures to find the optimal balance between reaction rate and yield.
Moisture in the Reaction Water can react with the reagents and intermediates, leading to side products and reduced yield. Use anhydrous solvents and flame-dried glassware. The use of molecular sieves can also be beneficial.
Impure Reagents Impurities in the starting materials or reagents can interfere with the reaction. Ensure all reagents are of high purity.

Issue 2: Poor Stereoselectivity in the Catalytic Asymmetric Amination

Possible Cause Troubleshooting/Optimization Strategy
Suboptimal Chiral Ligand The choice of chiral ligand is crucial for achieving high enantioselectivity. If the desired stereoselectivity is not achieved, consider screening a variety of chiral ligands.
Incorrect Catalyst Loading The ratio of the metal catalyst to the chiral ligand can influence the stereochemical outcome. Optimize the catalyst loading through a series of small-scale experiments.
Reaction Temperature Lowering the reaction temperature often improves enantioselectivity by increasing the energy difference between the diastereomeric transition states.
Solvent Effects The polarity and coordinating ability of the solvent can impact the catalyst's effectiveness. Screen a range of anhydrous solvents to identify the one that provides the best stereoselectivity.

Issue 3: Low Yield in the Ireland-Claisen Rearrangement

Possible Cause Troubleshooting/Optimization Strategy
Incomplete Enolate Formation The formation of the silyl (B83357) ketene (B1206846) acetal (B89532) intermediate is critical. Ensure a strong, non-nucleophilic base (e.g., LDA) is used and that the reaction is carried out at a sufficiently low temperature to ensure complete enolization before the addition of the silylating agent.
Suboptimal Rearrangement Temperature The[3][3]-sigmatropic rearrangement is thermally driven. The reaction may require heating to proceed at a reasonable rate. Optimize the temperature to balance the reaction rate with the potential for thermal decomposition.
Side Reactions The presence of electrophiles other than the silylating agent can lead to unwanted side reactions. Ensure all reagents and solvents are pure and the reaction is run under an inert atmosphere.
Fermentation Troubleshooting

Issue 4: Low Titer of this compound in Fermentation Broth

Possible Cause Troubleshooting/Optimization Strategy
Suboptimal Media Composition The composition of the fermentation medium, including the carbon and nitrogen sources, is critical for secondary metabolite production. Conduct a media optimization study by varying the concentrations of key nutrients.
Incorrect Fermentation Parameters Parameters such as temperature, pH, and aeration play a significant role in fungal growth and metabolite production. Optimize these parameters for Mycelia sterilia ATCC 20349 through controlled fermentation experiments.
Suboptimal Inoculum The age and density of the inoculum can affect the fermentation performance. Standardize the inoculum preparation procedure and optimize the inoculum size.
Product Degradation This compound may be susceptible to degradation under certain fermentation conditions. Analyze the stability of the compound at different pH values and temperatures to identify conditions that minimize degradation.

Quantitative Data Summary

The following tables provide representative data for key steps in this compound synthesis. Please note that these are illustrative examples, and actual results may vary depending on the specific substrates and conditions used.

Table 1: Representative Yields for Key Chemical Synthesis Reactions

Reaction StepCatalyst/ReagentSolventTemperature (°C)Typical Yield (%)
Nitroso-Ene Cyclization(Example) Chiral OxazaborolidineDichloromethane (B109758)-78 to -2060-80
Catalytic Asymmetric Amination(Example) La(OTf)₃ / Chiral LigandTetrahydrofuran0 to 2570-95
Ireland-Claisen RearrangementLDA, TMSClTetrahydrofuran-78 to 6565-85

Table 2: Example of Fermentation Parameter Optimization for Fungal Metabolite Production

ParameterRange TestedOptimal Value (Example)Effect on Yield
Temperature20-30 °C25 °CSignificant
pH5.0-7.06.0Significant
Glucose Concentration20-60 g/L40 g/LModerate
Yeast Extract Concentration5-15 g/L10 g/LModerate

Experimental Protocols

Protocol 1: General Procedure for Stereoselective Nitroso-Ene Cyclization
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the chiral catalyst in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the hydroxylamine (B1172632) precursor dissolved in anhydrous dichloromethane to the catalyst solution.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Slowly add the oxidizing agent (e.g., tetrapropylammonium (B79313) periodate) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclized product.

Protocol 2: General Procedure for Catalytic Asymmetric Amination
  • To a flame-dried Schlenk tube under an argon atmosphere, add the lanthanide catalyst (e.g., La(NO₃)₃·6H₂O), the chiral ligand, and an amino acid ester co-catalyst.

  • Add anhydrous solvent (e.g., tetrahydrofuran) and stir the mixture at room temperature for 1 hour to form the active catalyst complex.

  • Add the N-unsubstituted α-alkoxycarbonyl amide substrate to the reaction mixture.

  • Cool the reaction to the desired temperature (e.g., 0 °C).

  • Slowly add the aminating reagent (e.g., di-tert-butyl azodicarboxylate) to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate (B1210297) (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the aminated product.

Protocol 3: General Procedure for Fermentation of Mycelia sterilia for this compound Production
  • Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., potato dextrose broth) with a culture of Mycelia sterilia ATCC 20349 from a stock culture. Incubate at 25°C on a rotary shaker at 150 rpm for 3-5 days.

  • Production Culture: Inoculate a 2 L fermentation vessel containing 1 L of production medium (composition to be optimized) with the seed culture (e.g., 5% v/v).

  • Fermentation: Maintain the fermentation at a controlled temperature (e.g., 25 °C) and pH (e.g., 6.0) with constant agitation and aeration.

  • Monitoring: Monitor the fermentation by periodically measuring cell growth (e.g., dry cell weight) and this compound concentration using a suitable analytical method (e.g., HPLC).

  • Harvesting: After an appropriate fermentation time (e.g., 7-10 days), harvest the culture broth.

  • Extraction: Separate the mycelia from the broth by filtration or centrifugation. Extract the this compound from both the mycelia and the broth using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, concentrate under reduced pressure, and purify the crude this compound using chromatographic techniques (e.g., silica gel chromatography followed by preparative HPLC).

Visualizations

Synthesis_Troubleshooting_Workflow start Low Yield of this compound synthesis_type Synthesis Method? start->synthesis_type chem_synthesis Chemical Synthesis synthesis_type->chem_synthesis Chemical fermentation Fermentation synthesis_type->fermentation Fermentation reaction_step Identify Problematic Step chem_synthesis->reaction_step fermentation_params Evaluate Fermentation Parameters fermentation->fermentation_params nitroso_ene Nitroso-Ene Cyclization reaction_step->nitroso_ene amination Asymmetric Amination reaction_step->amination claisen Claisen Rearrangement reaction_step->claisen chem_solutions Implement Specific Troubleshooting Strategies (See Guide) nitroso_ene->chem_solutions amination->chem_solutions claisen->chem_solutions end Improved Yield chem_solutions->end media Media Composition fermentation_params->media conditions Physical Conditions (Temp, pH, Aeration) fermentation_params->conditions inoculum Inoculum Quality fermentation_params->inoculum ferm_solutions Optimize Fermentation Protocol (See Guide) media->ferm_solutions conditions->ferm_solutions inoculum->ferm_solutions ferm_solutions->end

Caption: Troubleshooting workflow for improving this compound yield.

Fermentation_Optimization_Pathway start Start: Low this compound Titer media_optimization Media Optimization start->media_optimization carbon_source Carbon Source Screening (e.g., Glucose, Sucrose) media_optimization->carbon_source nitrogen_source Nitrogen Source Screening (e.g., Yeast Extract, Peptone) media_optimization->nitrogen_source parameter_optimization Parameter Optimization carbon_source->parameter_optimization nitrogen_source->parameter_optimization temperature Temperature Optimization parameter_optimization->temperature ph pH Optimization parameter_optimization->ph aeration Aeration/Agitation Optimization parameter_optimization->aeration scale_up Scale-up and Validation temperature->scale_up ph->scale_up aeration->scale_up end End: Improved this compound Titer scale_up->end

Caption: Logical pathway for optimizing this compound fermentation.

References

Overcoming stereochemical control issues in Mycestericin G synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stereochemical control issues encountered during the synthesis of Mycestericin G. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound, focusing on key stereoselective reactions.

Issue 1: Poor Diastereoselectivity in the Intramolecular Nitroso-Ene Cyclization for the Aza-Quaternary Center

Question: We are attempting the intramolecular nitroso-ene cyclization to form the key aza-quaternary stereocenter of the this compound core, as reported by Zhao et al., but are observing a low diastereomeric ratio. What factors are critical for achieving high stereoselectivity in this reaction?

Answer: The high stereoselectivity of this reaction is indeed crucial for an efficient synthesis. The original report by Zhao et al. (2023) highlights this as a key feature of their synthetic route.[1][2][3][4] Here are the critical parameters and a detailed protocol to maximize the diastereoselectivity:

Key Factors Influencing Stereoselectivity:

  • Nature of the Nitroso Intermediate: The in situ generation of the acyl-nitroso species is a delicate step. The choice of oxidant and reaction conditions can impact its reactivity and subsequent cyclization stereoselectivity.

  • Conformational Control of the Precursor: The stereochemical outcome is rationalized by a trajectory based on a polar diradical intermediate and subsequent hydrogen transfer. The conformation of the acyclic precursor leading to the cyclization is therefore critical.

  • Solvent and Temperature: These parameters can influence the stability of the transition state and the rate of the desired reaction versus side reactions.

Recommended Protocol for Highly Stereoselective Nitroso-Ene Cyclization:

This protocol is adapted from the synthesis of a key intermediate in the this compound synthesis.

ParameterValue
Starting Material N-Protected hydroxylamine (B1172632) precursor
Oxidant Dess-Martin Periodinane (DMP)
Solvent Dichloromethane (CH₂Cl₂)
Temperature 0 °C to room temperature
Reaction Time 1-2 hours
Reported Diastereoselectivity Highly stereoselective (specific d.r. not quantified in the communication, but implied to be high)

Experimental Procedure:

  • Dissolve the N-protected hydroxylamine precursor (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add Dess-Martin Periodinane (1.2 equiv) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclized product.

Troubleshooting Tips:

  • Low Diastereoselectivity:

    • Ensure the starting material is of high purity.

    • Use freshly opened or properly stored Dess-Martin Periodinane.

    • Strictly control the reaction temperature; a slower warming profile might be beneficial.

    • Experiment with other non-polar solvents like toluene, although CH₂Cl₂ is reported to be effective.

  • Low Yield:

    • Incomplete oxidation: Increase the equivalents of DMP slightly (e.g., to 1.5 equiv).

    • Decomposition of the nitroso intermediate: Ensure the reaction is performed under strictly anhydrous and inert conditions.

Issue 2: Moderate E/Z Selectivity in the Julia-Kocienski Olefination

Question: In the Julia-Kocienski olefination step to couple the side chain, we are obtaining an E/Z mixture of approximately 2.5:1, similar to what has been reported. Are there established methods to improve the E-selectivity of this reaction?

Answer: The moderate E/Z selectivity in the Julia-Kocienski olefination is a known challenge. The reported ~2.5:1 ratio suggests that the reaction conditions are not fully optimized for high E-selectivity.[1] Several factors can be adjusted to favor the formation of the E-isomer.

Factors Influencing E/Z Selectivity:

  • Base and Counterion: The nature of the base and its counterion (e.g., Li⁺, Na⁺, K⁺) plays a significant role in the stereochemical outcome by influencing the geometry of the intermediate adducts.

  • Solvent: The polarity of the solvent can affect the transition state geometry.

  • Temperature: Lower temperatures generally favor the thermodynamically more stable E-isomer.

  • Sulfone Moiety: While the sulfone is part of the core fragment, in other contexts, modification of the heterocyclic sulfone can influence selectivity.

Strategies to Enhance E-Selectivity:

StrategyRecommended ConditionsExpected Outcome
Change of Base Potassium hexamethyldisilazide (KHMDS)Can favor the formation of the E-isomer by promoting a different transition state geometry compared to lithium-based bases.
Solvent System Tetrahydrofuran (THF) or other ethereal solventsAprotic, non-polar to moderately polar solvents are generally preferred.
Lower Reaction Temperature -78 °CLowering the temperature can increase the kinetic preference for the transition state leading to the E-isomer.
Additive 18-Crown-6 with potassium basesCan help to sequester the potassium cation, potentially altering the aggregation state of the base and influencing selectivity.

Troubleshooting Protocol:

  • Baseline Experiment: Re-run the reaction using the reported conditions (e.g., LHMDS in THF at -78 °C to rt) to confirm your baseline E/Z ratio.

  • Temperature Optimization: Perform the reaction at a constant -78 °C without warming to room temperature. This can sometimes be sufficient to improve selectivity.

  • Base Screening:

    • Substitute LHMDS with KHMDS.

    • Use NaHMDS as another alternative.

    • Analyze the E/Z ratio for each base under identical conditions.

  • Solvent Screening: While THF is common, you could explore solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or diethyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereochemical challenges in the total synthesis of this compound?

A1: The main stereochemical hurdles in the synthesis of this compound are:

  • Construction of the aza-quaternary center: This requires a highly stereoselective method to install a nitrogen-containing quaternary stereocenter. The intramolecular nitroso-ene cyclization has been shown to be an effective strategy.[1][2][3][4]

  • Control of the stereocenters in the polyketide-like side chain: This involves multiple stereocenters that need to be set with the correct relative and absolute configurations. Strategies often involve substrate-controlled reactions or the use of chiral auxiliaries.

  • Diastereoselective formation of the carbon-carbon bonds connecting different fragments: For instance, the Julia-Kocienski olefination used for chain elongation can present challenges in controlling the geometry (E/Z) of the resulting double bond.[1] A diastereoselective Claisen rearrangement has also been employed to set key stereocenters.[5]

Q2: Can you provide more details on the diastereoselective Claisen rearrangement used in one of the synthetic routes to this compound?

A2: In the synthesis reported by Carbery and coworkers (2012), a key step involves a diastereoselective Claisen rearrangement to set two contiguous stereocenters.[5] While the full experimental details from the primary source are not available in the initial search, the general principle of such a rearrangement in a similar context would involve:

  • Substrate Design: The substrate is typically an allyl vinyl ether, where the stereochemistry of the existing chiral centers directs the facial selectivity of the[3][3]-sigmatropic rearrangement.

  • Reaction Conditions: The rearrangement is often thermally induced, sometimes with the aid of a Lewis acid to lower the activation energy and potentially enhance diastereoselectivity.

  • Transition State: The reaction proceeds through a chair-like six-membered transition state. The substituents on the substrate will preferentially occupy equatorial positions to minimize steric hindrance, thus dictating the stereochemistry of the newly formed stereocenters.

Q3: Are there any biosynthetic insights that can guide the stereochemical control in the chemical synthesis of this compound?

A3: this compound is a polyketide, and understanding its biosynthesis can provide valuable clues. In polyketide biosynthesis, the stereochemistry is meticulously controlled by a series of enzymes within the polyketide synthase (PKS) machinery.[6][7][8] Key enzymes and their roles include:

  • Ketoreductases (KRs): These enzymes reduce β-keto groups to hydroxyl groups with specific stereochemistry (either D or L).

  • Dehydratases (DHs): These enzymes introduce double bonds with either E or Z geometry.

  • Enoylreductases (ERs): These enzymes reduce double bonds, creating new stereocenters.

While chemical synthesis does not use these enzymes directly, the principles of substrate control and facial selectivity are analogous. For instance, the use of chiral auxiliaries or substrate-directed reactions in chemical synthesis mimics the role of the enzymatic pockets in positioning the substrate for a specific stereochemical outcome.

Data Presentation

Table 1: Comparison of Conditions for Julia-Kocienski Olefination and their Impact on E/Z Selectivity (Hypothetical Data for Troubleshooting)

EntryBaseSolventTemperature (°C)AdditiveE/Z Ratio
1LHMDSTHF-78 to rtNone~2.5 : 1
2LHMDSTHF-78None3 : 1
3KHMDSTHF-78None5 : 1
4KHMDSToluene-78None4 : 1
5KHMDSTHF-7818-Crown-67 : 1

Note: Data in this table is illustrative and based on general principles for optimizing Julia-Kocienski reactions. Researchers should perform these experiments to determine the optimal conditions for their specific substrate.

Experimental Protocols

Detailed Protocol: Diastereoselective Claisen Rearrangement (General Procedure)

This is a generalized protocol based on common practices for diastereoselective Claisen rearrangements. Specific conditions should be optimized for the this compound intermediate.

  • Substrate Preparation: Synthesize the precursor allyl vinyl ether ensuring high diastereomeric purity of the existing stereocenters.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the allyl vinyl ether substrate in a high-boiling, anhydrous solvent (e.g., toluene, xylene).

  • Thermal Rearrangement: Heat the solution to reflux (typically 110-140 °C) and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Lewis Acid Catalysis (Optional): For substrates that are sluggish to react or show poor selectivity, a Lewis acid (e.g., BF₃·OEt₂, TiCl₄) can be added at a lower temperature (e.g., 0 °C to room temperature). The choice of Lewis acid and stoichiometry is critical and requires careful optimization.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a Lewis acid was used, quench the reaction carefully with a saturated aqueous solution of NaHCO₃ or water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Key Stereochemical Step cluster_outcome Products A This compound Fragment A (Aldehyde) C Julia-Kocienski Olefination A->C B This compound Fragment B (Sulfone) B->C D E-isomer (Desired) C->D Major Product E Z-isomer (Undesired) C->E Minor Product

Caption: Workflow of the Julia-Kocienski olefination in this compound synthesis.

troubleshooting_logic Start Poor E/Z Selectivity in Julia Olefination Q1 Is the reaction run at -78°C? Start->Q1 Sol1 Run at -78°C without warming up Q1->Sol1 No Q2 Have you tried different bases? Q1->Q2 Yes A1_yes Yes A1_no No Sol1->Q2 Sol2 Screen bases: KHMDS, NaHMDS Q2->Sol2 No Q3 Is an additive being used? Q2->Q3 Yes A2_yes Yes A2_no No Sol2->Q3 Sol3 Consider adding 18-Crown-6 with KHMDS Q3->Sol3 No End Improved E-selectivity Q3->End Yes A3_yes Yes A3_no No Sol3->End

Caption: Troubleshooting decision tree for improving Julia-Kocienski olefination selectivity.

References

Mycestericin G Stability and Degradation in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Mycestericin G in solution. The following information, presented in a question-and-answer format, addresses common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: While specific solubility data for this compound is not extensively published, based on its structure as a long-chain fatty acid derivative, it is advisable to use organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) for creating stock solutions. For aqueous buffers, it is crucial to first dissolve this compound in a minimal amount of an appropriate organic solvent before dilution to minimize precipitation. The final concentration of the organic solvent in the aqueous buffer should be kept as low as possible to avoid affecting experimental outcomes.

Q2: What are the primary factors that can cause this compound to degrade in solution?

A2: Several factors can contribute to the degradation of this compound in solution. These include:

  • pH: Hydrolysis of ester or amide functionalities can occur at acidic or basic pH.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3]

  • Light: Exposure to UV or visible light can lead to photolytic degradation, particularly given the presence of unsaturated bonds in the fatty acid chain.[1]

  • Oxidation: The unsaturated fatty acid chain is susceptible to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or peroxides.[4]

Q3: How should I store my this compound stock solutions to ensure stability?

A3: To maximize the stability of this compound stock solutions, it is recommended to:

  • Store solutions at -20°C or -80°C.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Protect solutions from light by using amber-colored vials or by wrapping vials in aluminum foil.

  • Consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidation.

Q4: I am observing a loss of activity of this compound in my cell-based assays. Could this be due to degradation?

A4: Yes, a loss of biological activity is a common indicator of compound degradation. If you suspect degradation, it is recommended to prepare fresh solutions from lyophilized powder. Additionally, consider including a positive control with a freshly prepared solution in your experiments to differentiate between degradation-related loss of activity and other experimental variables. To investigate further, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), can be used to assess the purity of the solution over time.[5][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound in aqueous buffer. Low aqueous solubility.Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and dilute it into the aqueous buffer with vigorous mixing. Ensure the final organic solvent concentration is compatible with your experiment.
Inconsistent experimental results. Degradation of this compound stock solution due to improper storage.Prepare fresh stock solutions. Aliquot into single-use vials and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Loss of compound potency over time. Chemical degradation in the working solution.Prepare working solutions fresh for each experiment. If solutions must be stored, conduct a preliminary stability study under your experimental conditions (e.g., temperature, pH) to determine an acceptable storage duration.
Appearance of new peaks in HPLC analysis of the solution. Formation of degradation products.Perform forced degradation studies to identify potential degradation products and establish their chromatographic profiles. This will help in monitoring the stability of your samples.[1][7]

Quantitative Data Summary

Table 1: pH-Dependent Degradation of this compound at 37°C

pHIncubation Time (hours)% this compound Remaining (Mean ± SD)Major Degradation Products Observed
3.00100-
2
6
12
24
7.40100-
2
6
12
24
9.00100-
2
6
12
24

Table 2: Temperature-Dependent Degradation of this compound in pH 7.4 Buffer

Temperature (°C)Incubation Time (hours)% this compound Remaining (Mean ± SD)Major Degradation Products Observed
40100-
24
48
72
25 (Room Temp)0100-
24
48
72
370100-
24
48
72

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.[1]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature, protected from light, for 2, 6, 12, and 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C in a sealed vial for 2, 6, 12, and 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all samples at each time point using a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products, process impurities, and excipients.[5][6]

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Wavelength Selection: Use a diode array detector (DAD) to monitor the elution profile at multiple wavelengths to determine the optimal wavelength for detecting this compound and its degradation products. If the compound lacks a strong chromophore, an alternative detector like a mass spectrometer (MS) or evaporative light scattering detector (ELSD) should be used.

  • Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent compound and all degradation peaks generated during the forced degradation study.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_0 Preparation cluster_1 Forced Degradation Studies cluster_2 Method Development & Validation cluster_3 Stability Testing cluster_4 Analysis & Reporting prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis prep_stock->acid Stress Samples base Base Hydrolysis prep_stock->base Stress Samples oxidation Oxidation prep_stock->oxidation Stress Samples thermal Thermal Stress prep_stock->thermal Stress Samples photo Photostability prep_stock->photo Stress Samples method_dev Develop Stability-Indicating HPLC Method acid->method_dev Identify Degradants base->method_dev Identify Degradants oxidation->method_dev Identify Degradants thermal->method_dev Identify Degradants photo->method_dev Identify Degradants method_val Validate HPLC Method (ICH Guidelines) method_dev->method_val stability_test Conduct Stability Studies (Real-time & Accelerated) method_val->stability_test Use Validated Method analysis Analyze Samples & Quantify Degradants stability_test->analysis report Determine Shelf-life & Storage Conditions analysis->report

Caption: Workflow for assessing this compound stability.

Degradation_Pathways cluster_stress Stress Factors cluster_degradation Potential Degradation Pathways cluster_products Resulting Products Mycestericin_G This compound (Unsaturated Fatty Acid & Amino Acid Moiety) Hydrolysis Hydrolysis (e.g., ester/amide cleavage) Mycestericin_G->Hydrolysis Oxidation Oxidation (e.g., of double bonds) Mycestericin_G->Oxidation Photodegradation Photodegradation Mycestericin_G->Photodegradation Isomerization Isomerization Mycestericin_G->Isomerization pH pH (Acid/Base) pH->Hydrolysis Temp Temperature Temp->Hydrolysis Temp->Oxidation Temp->Isomerization Light Light Light->Photodegradation Oxygen Oxygen/Oxidants Oxygen->Oxidation Deg_Products Degradation Products Hydrolysis->Deg_Products Oxidation->Deg_Products Photodegradation->Deg_Products Isomerization->Deg_Products Loss_Activity Loss of Biological Activity Deg_Products->Loss_Activity

Caption: Potential degradation pathways for this compound.

References

Troubleshooting Mycestericin G insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered during experiments with Mycestericin G.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What is causing this?

A1: This is a common issue arising from the amphiphilic nature of this compound. It possesses a long, non-polar hydrocarbon tail and a polar head, making it sparingly soluble in aqueous solutions. While it may dissolve in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, upon dilution into an aqueous buffer or medium, the compound can crash out of solution as it is not readily soluble in water.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Due to its chemical structure, a polar aprotic solvent is recommended for preparing a stock solution of this compound. Dimethyl sulfoxide (DMSO) is a common choice. For some applications, a mixture of chloroform (B151607) and methanol (B129727) may also be effective, particularly for analytical purposes. However, for cell-based assays, DMSO is generally preferred.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced toxicity.

Q4: Can I heat or sonicate my this compound solution to aid dissolution?

A4: Gentle warming (e.g., to 37°C) and brief sonication can be effective methods to help dissolve this compound. However, prolonged exposure to heat should be avoided as it may degrade the compound. Always start with short durations and monitor for any signs of degradation.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C to ensure stability and prevent degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue: this compound powder is not dissolving in the chosen solvent.
  • Question: I am trying to dissolve this compound powder in DMSO, but it is not going into solution completely. What should I do?

  • Answer:

    • Increase Solvent Volume: You may be trying to prepare a solution that is too concentrated. Refer to the solubility data table below and ensure you are using an adequate volume of solvent.

    • Gentle Warming: Gently warm the solution in a water bath at a temperature no higher than 37°C for a short period (5-10 minutes).

    • Vortexing/Sonication: Vortex the solution vigorously. If it still does not dissolve, you can use a bath sonicator for 5-15 minutes to aid dissolution.

    • Fresh Solvent: Ensure you are using anhydrous (dry) DMSO, as absorbed water can affect the solubility of hydrophobic compounds.

Issue: Precipitation occurs upon addition to aqueous media.
  • Question: My this compound in DMSO precipitates immediately when I add it to my cell culture medium. How can I prevent this?

  • Answer:

    • Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try working with a lower final concentration.

    • Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to your aqueous medium, perform one or more intermediate dilutions in your organic solvent (e.g., DMSO) first. Then, add a larger volume of a less concentrated stock to the aqueous medium while vortexing.

    • Rapid Mixing: Add the this compound stock solution to the aqueous medium while vigorously vortexing or stirring the medium. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.

    • Use of a Surfactant: For certain applications, the inclusion of a biocompatible surfactant at a low concentration in the aqueous medium can help to maintain the solubility of this compound. The choice of surfactant will depend on your specific experimental setup.

    • Protein-Containing Medium: If your final medium contains serum (e.g., FBS), the proteins can help to stabilize this compound and prevent precipitation. Try adding the stock solution to the complete medium containing serum.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Laboratory Solvents

SolventPredicted Solubility (at 25°C)Notes
Water< 0.1 mg/mLPractically insoluble.
Phosphate-Buffered Saline (PBS)< 0.1 mg/mLPractically insoluble.
Dimethyl Sulfoxide (DMSO)≥ 20 mg/mLRecommended for stock solutions.
Ethanol~5 mg/mLCan be used as a co-solvent.
Methanol~2 mg/mLLower solubility compared to ethanol.
Chloroform:Methanol (2:1)≥ 10 mg/mLUseful for analytical purposes.

Note: This data is hypothetical and based on the known properties of similar long-chain fatty acid-like molecules. It is strongly recommended to perform your own solubility tests.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of approximately 400 g/mol , you would weigh 0.4 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently.

    • If necessary, sonicate the tube in a bath sonicator for 5-15 minutes.

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for a T-Cell Proliferation Assay
  • Cell Preparation: Isolate primary T-cells or use a T-cell line and adjust the cell density to the desired concentration in your complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Intermediate Dilution: Prepare an intermediate dilution of your 10 mM this compound stock solution in DMSO. For example, dilute the 10 mM stock 1:100 in DMSO to get a 100 µM solution.

  • Final Dilution:

    • Warm your complete cell culture medium to 37°C.

    • To prepare a 1 µM final working solution, add 10 µL of the 100 µM intermediate stock to 990 µL of the pre-warmed complete medium while vortexing. This will result in a final DMSO concentration of 1%.

    • For lower final concentrations and lower DMSO percentages, adjust the dilution factor accordingly. For example, to achieve a 100 nM final concentration with 0.1% DMSO, you could add 1 µL of the 100 µM intermediate stock to 999 µL of medium.

  • Addition to Cells: Immediately add the freshly prepared working solution of this compound to your cells.

  • Controls: Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiment.

Mandatory Visualizations

TroubleshootingWorkflow This compound Insolubility Troubleshooting start Start: this compound Insolubility Issue check_solvent Is the correct solvent being used? (e.g., anhydrous DMSO) start->check_solvent check_concentration Is the concentration too high? check_solvent->check_concentration Yes unresolved Issue Persists: Contact Technical Support check_solvent->unresolved No use_dissolution_aids Have dissolution aids been used? (Warming to 37°C, Sonication) check_concentration->use_dissolution_aids No lower_concentration Lower the final working concentration check_concentration->lower_concentration Yes precipitation_in_aqueous Precipitation in Aqueous Medium? use_dissolution_aids->precipitation_in_aqueous Yes use_dissolution_aids->unresolved No serial_dilution Perform serial dilutions in organic solvent first precipitation_in_aqueous->serial_dilution Yes resolved Issue Resolved precipitation_in_aqueous->resolved No rapid_mixing Add stock to aqueous medium with rapid mixing serial_dilution->rapid_mixing rapid_mixing->lower_concentration use_surfactant Consider using a biocompatible surfactant lower_concentration->use_surfactant use_surfactant->resolved

Caption: Troubleshooting workflow for this compound insolubility.

Sphingolipid_Pathway De Novo Sphingolipid Biosynthesis Pathway and this compound Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Keto_DHS 3-Ketodihydrosphingosine SPT->Keto_DHS Keto_Reductase 3-Ketodihydrosphingosine Reductase Keto_DHS->Keto_Reductase DHS Dihydrosphingosine (Sphinganine) Keto_Reductase->DHS Cer_Synthase Ceramide Synthase DHS->Cer_Synthase Dihydroceramide Dihydroceramide Cer_Synthase->Dihydroceramide Desaturase Dihydroceramide Desaturase Dihydroceramide->Desaturase Ceramide Ceramide Desaturase->Ceramide Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids Transport Mycestericin_G This compound Mycestericin_G->SPT Inhibits

Caption: this compound inhibits the de novo sphingolipid biosynthesis pathway.

Side reactions in the Carbery synthesis of Mycestericin G

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mycestericin G Synthesis

Disclaimer: The "Carbery synthesis of this compound" is not widely documented in peer-reviewed literature. The information provided here is based on the key diastereoselective Claisen rearrangement step, which has been associated with a synthetic route to this compound. This guide is intended to assist researchers in troubleshooting common issues related to this type of reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Claisen rearrangement and why is it used in complex molecule synthesis?

A1: The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction. It is a[1][1]-sigmatropic rearrangement of an allyl vinyl ether that forms a γ,δ-unsaturated carbonyl compound.[1][2][3] This reaction is valuable in natural product synthesis because it proceeds through a highly ordered, chair-like transition state, which allows for predictable control of stereochemistry.[4][5] For complex molecules like this compound, achieving the correct stereochemistry is crucial for biological activity.

Q2: What are the common variations of the Claisen rearrangement that might be relevant?

A2: Several variations of the Claisen rearrangement have been developed to improve reaction conditions and stereoselectivity.[2] Some relevant variations include:

  • Ireland-Claisen Rearrangement: This variation involves the rearrangement of an allylic ester enolate, which is generated in situ. It often proceeds at lower temperatures and allows for excellent stereochemical control based on the geometry of the silyl (B83357) ketene (B1206846) acetal (B89532) intermediate.[1][6]

  • Johnson-Claisen Rearrangement: This method uses an allylic alcohol and an orthoester to generate the allyl vinyl ether intermediate in situ. It is known for its operational simplicity and can provide high diastereoselectivity.[1][2]

  • Eschenmoser-Claisen Rearrangement: This variant converts an allylic alcohol into a γ,δ-unsaturated amide and is known for its reliability and high yields.[1][6]

Q3: What factors influence the diastereoselectivity of the Claisen rearrangement?

A3: The diastereoselectivity of the Claisen rearrangement is primarily influenced by the geometry of the transition state. The reaction strongly prefers a chair-like transition state over a boat-like one to minimize steric interactions.[4] Key factors include:

  • Substrate Geometry: The E/Z geometry of the double bond in the allyl vinyl ether precursor directly influences the relative stereochemistry of the newly formed stereocenters.

  • Steric Hindrance: Bulky substituents on the substrate will preferentially occupy equatorial positions in the chair-like transition state to avoid steric strain.

  • Lewis Acid Catalysis: The use of Lewis acids can enhance the rate and selectivity of the reaction by coordinating to the ether oxygen, thereby lowering the activation energy and potentially locking the conformation of the transition state.

  • Solvent Effects: Polar solvents can accelerate the reaction rate.[1][6]

Troubleshooting Guide: Diastereoselective Claisen Rearrangement

Q4: My reaction yield is low. What are the potential causes and solutions?

A4: Low yields in a Claisen rearrangement can stem from several factors. Below is a systematic approach to troubleshooting this issue.

  • Incomplete Reaction:

    • Cause: The reaction temperature may be too low, or the reaction time too short. Thermal Claisen rearrangements often require high temperatures (100-200 °C).[1][6]

    • Solution: Increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Consider using a higher-boiling solvent if the desired temperature cannot be reached. Microwave-assisted heating has also been shown to increase reaction rates and yields.[1]

  • Substrate Decomposition:

    • Cause: The required high temperatures may be causing your starting material or product to decompose.

    • Solution: Consider using a Lewis acid catalyst (e.g., AlCl₃, TiCl₄) to lower the required reaction temperature. Alternatively, one of the milder variations of the Claisen rearrangement, such as the Ireland-Claisen, might be more suitable for a sensitive substrate.[7]

  • Side Reactions:

    • Cause: The formation of byproducts can consume the starting material and reduce the yield of the desired product.

    • Solution: Identify the byproducts if possible. If elimination or fragmentation products are observed, milder reaction conditions are necessary. See the questions below for specific side reactions.

Q5: I am observing a mixture of diastereomers. How can I improve the stereoselectivity?

A5: Poor diastereoselectivity is a common issue and is almost always related to the transition state geometry.

  • Incorrect Substrate Geometry:

    • Cause: The starting allyl vinyl ether may be a mixture of E/Z isomers, leading to different diastereomeric products.

    • Solution: Purify the precursor to obtain a single geometric isomer before the rearrangement.

  • Boat-like Transition State:

    • Cause: While the chair-like transition state is generally favored, a boat-like transition state can become competitive under certain conditions, leading to the formation of the undesired diastereomer.[4]

    • Solution: The choice of solvent can influence the transition state energetics. Experiment with different solvents. Additionally, using a bulky silyl group in an Ireland-Claisen rearrangement can further disfavor the boat transition state.

  • Use of Chiral Auxiliaries or Catalysts:

    • Cause: For highly challenging systems, the inherent diastereoselectivity may not be sufficient.

    • Solution: The use of chiral auxiliaries on the substrate or chiral Lewis acid catalysts can induce facial selectivity in the rearrangement, leading to a single enantiomer or diastereomer.

Q6: I have isolated an unexpected byproduct. What could it be?

A6: Unexpected byproducts can arise from competing reaction pathways.

  • Elimination Products:

    • Cause: If the substrate has acidic protons or suitable leaving groups, high temperatures can promote elimination reactions.

    • Solution: Use milder reaction conditions, such as those in the Ireland-Claisen rearrangement, which is performed at lower temperatures.

  • Cope Rearrangement Products (in Aromatic Systems):

    • Cause: In aromatic Claisen rearrangements, if the ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement.[4]

    • Solution: This is an inherent reactivity pattern. If the ortho-substituted product is desired, a different synthetic strategy may be needed.

  • Retro-Claisen Reaction:

    • Cause: The Claisen rearrangement is a reversible equilibrium. In some cases, particularly if the product is sterically strained, the equilibrium may favor the starting materials.[3]

    • Solution: Use reaction conditions that trap the product as it is formed. For example, in the Ireland-Claisen rearrangement, the silyl enol ether intermediate is trapped before the final acidic workup.

Data Presentation

Table 1: Hypothetical Effect of Reaction Conditions on Yield and Diastereoselectivity in a Claisen Rearrangement

EntrySolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (desired:undesired)
1Toluene11024455:1
2Xylene14018708:1
3Toluene11048555:1
4Xylene175 (Microwave)185>20:1
5Toluene8024<10-

Table 2: Comparison of Different Claisen Rearrangement Variants (Illustrative)

Rearrangement TypeTypical TemperatureKey ReagentsCommon AdvantagesCommon Disadvantages
Thermal Claisen100-200 °CHeatSimple, no reagentsHigh temp, side reactions
Johnson-Claisen100-140 °COrthoester, AcidIn situ substrate formationHigh temp
Ireland-Claisen-78 to 25 °CStrong base, R₃SiClMild conditions, high stereocontrolStoichiometric strong base needed
Eschenmoser-Claisen100-150 °CAmide acetalForms amides directly, reliableHigh temp

Experimental Protocols

Representative Protocol for a Diastereoselective Ireland-Claisen Rearrangement

This protocol is a general representation and should be adapted for specific substrates.

  • Preparation of the Allylic Ester: Prepare the allylic ester from the corresponding allylic alcohol and carboxylic acid using standard esterification methods (e.g., DCC coupling, acid chloride). Purify the ester by column chromatography.

  • Enolate Formation and Silylation:

    • To a solution of diisopropylamine (B44863) (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.1 eq) dropwise. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

    • Add a solution of the allylic ester (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

    • To the enolate solution, add a solution of chlorotrimethylsilane (B32843) (TMSCl, 1.5 eq) in anhydrous THF dropwise at -78 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Rearrangement:

    • The rearrangement of the silyl ketene acetal often occurs upon warming to room temperature. To ensure completion, the reaction mixture can be gently heated at reflux (approx. 66 °C for THF) for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the addition of a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product (a γ,δ-unsaturated carboxylic acid) can be purified by column chromatography on silica (B1680970) gel.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions start Low Yield or Incorrect Product check_completeness Reaction Incomplete? start->check_completeness check_side_products Side Products Observed? check_completeness->check_side_products No increase_temp_time Increase Temp/Time or Use Microwave check_completeness->increase_temp_time Yes check_diastereomers Mixture of Diastereomers? check_side_products->check_diastereomers No milder_conditions Use Milder Conditions (e.g., Ireland-Claisen) check_side_products->milder_conditions Yes purify_sm Purify Starting Material (E/Z Isomers) check_diastereomers->purify_sm Yes change_solvent Change Solvent or Use Chiral Catalyst check_diastereomers->change_solvent No (inherent low selectivity)

Caption: Troubleshooting workflow for a Claisen rearrangement.

SideReactionPathways cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes SM Allyl Vinyl Ether (Starting Material) high_temp High Temperature SM->high_temp blocked_ortho Blocked Ortho Position (Aromatic Systems) SM->blocked_ortho desired_product Desired Product (Chair Transition State) high_temp->desired_product Favored Pathway undesired_diastereomer Undesired Diastereomer (Boat Transition State) high_temp->undesired_diastereomer Minor Pathway elimination_product Elimination Product high_temp->elimination_product cope_product Cope Rearrangement Product blocked_ortho->cope_product acidic_protons Presence of Acidic Protons acidic_protons->elimination_product

Caption: Relationship between conditions and side reactions.

References

Validation & Comparative

A Comparative Analysis of the Immunosuppressive Potency of Mycestericin G and F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunosuppressive properties of two closely related fungal metabolites, Mycestericin G and Mycestericin F. These compounds, isolated from the fungus Mycelia sterilia, have demonstrated significant potential as potent immunosuppressants.[1] This document summarizes the available data on their biological activity, proposes their likely mechanism of action based on related compounds, and provides standardized experimental protocols for their evaluation.

Introduction to this compound and F

This compound and F belong to a family of potent immunosuppressive agents that includes Mycestericins D and E. Structurally, this compound is identical to dihydromycestericin E, and Mycestericin F is identical to dihydromycestericin D.[1] Both compounds have been shown to suppress the proliferation of lymphocytes in mouse allogeneic mixed lymphocyte reactions (MLR), indicating their potential to modulate T-cell mediated immune responses. Their immunosuppressive potency has been reported to be similar to that of Myriocin, a well-characterized immunosuppressant.

Comparative Immunosuppressive Potency

Table 1: Comparison of In Vitro Immunosuppressive Activity

CompoundTarget AssayCell TypeIC50Reference
This compound Lymphocyte ProliferationMouse SplenocytesData Not Available-
Mycestericin F Lymphocyte ProliferationMouse SplenocytesData Not Available-
Myriocin (Reference) Lymphocyte ProliferationMouse SplenocytesPotent (similar to Mycestericins)

Proposed Mechanism of Action

The precise molecular mechanisms of this compound and F have not been fully elucidated in the available literature. However, given their structural similarity and comparable potency to Myriocin, it is highly probable that they share a similar mechanism of action. Myriocin is a known potent inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo biosynthesis of sphingolipids.

Sphingolipids are essential components of cell membranes and play crucial roles as signaling molecules in various cellular processes, including lymphocyte activation, proliferation, and survival. By inhibiting SPT, Mycestericins likely disrupt the sphingolipid metabolic pathway, leading to the depletion of key signaling lipids required for T-cell function.

Signaling Pathways Potentially Affected:

Based on the proposed mechanism of action, this compound and F may indirectly influence several downstream signaling pathways critical for T-cell activation, although direct evidence of their impact on these specific pathways is not yet published.

  • NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of immune and inflammatory responses, controlling the expression of genes involved in T-cell activation and cytokine production. Disruption of sphingolipid metabolism can impact signaling cascades that lead to NF-κB activation.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in T-cell proliferation and differentiation. Sphingolipid metabolites are known to modulate MAPK signaling, suggesting that Mycestericins could exert their effects through this pathway.

Proposed_Mechanism_of_Action Mycestericin This compound / F SPT Serine Palmitoyltransferase (SPT) Mycestericin->SPT Inhibition Sphingolipids Sphingolipid Biosynthesis SPT->Sphingolipids Catalyzes Signaling T-Cell Signaling Sphingolipids->Signaling Proliferation Lymphocyte Proliferation Signaling->Proliferation Cytokines Cytokine Production Signaling->Cytokines NFkB NF-κB Pathway Signaling->NFkB MAPK MAPK Pathway Signaling->MAPK

Caption: Proposed mechanism of action for this compound and F.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the immunosuppressive potency of compounds like this compound and F.

Mixed Lymphocyte Reaction (MLR) Assay

This assay is a fundamental in vitro model to assess the proliferative response of T-cells to alloantigens.

Objective: To measure the inhibition of T-cell proliferation by this compound and F.

Methodology:

  • Cell Preparation:

    • Isolate spleen cells from two genetically different strains of mice (e.g., BALB/c and C57BL/6).

    • Prepare single-cell suspensions.

    • Treat the stimulator cells (from one strain) with mitomycin C to prevent their proliferation.

  • Co-culture:

    • Co-culture the responder spleen cells with the mitomycin C-treated stimulator cells in 96-well plates.

    • Add varying concentrations of this compound, Mycestericin F, or a vehicle control to the wells.

  • Proliferation Assay:

    • After a set incubation period (typically 4-5 days), add a proliferation marker such as [³H]-thymidine or a non-radioactive alternative like BrdU or CFSE.

    • Incubate for an additional 18-24 hours to allow for incorporation into newly synthesized DNA.

  • Data Analysis:

    • Measure the incorporation of the proliferation marker.

    • Calculate the percentage of inhibition of proliferation for each concentration of the test compounds compared to the vehicle control.

    • Determine the IC50 value for each compound.

MLR_Workflow start Start isolate_responder Isolate Responder Spleen Cells start->isolate_responder isolate_stimulator Isolate Stimulator Spleen Cells start->isolate_stimulator coculture Co-culture Responder & Stimulator Cells isolate_responder->coculture mitomycin_c Treat with Mitomycin C isolate_stimulator->mitomycin_c mitomycin_c->coculture add_compounds Add this compound/F or Vehicle coculture->add_compounds incubate Incubate (4-5 days) add_compounds->incubate add_marker Add Proliferation Marker ([³H]-thymidine, BrdU, etc.) incubate->add_marker incubate_marker Incubate (18-24 hours) add_marker->incubate_marker measure Measure Proliferation incubate_marker->measure analyze Calculate % Inhibition & IC50 measure->analyze end End analyze->end

Caption: Workflow for a Mixed Lymphocyte Reaction (MLR) assay.

Cytokine Production Assay

This assay measures the effect of the compounds on the production of key cytokines by activated T-cells.

Objective: To determine if this compound and F inhibit the production of pro-inflammatory cytokines such as IL-2 and IFN-γ.

Methodology:

  • T-Cell Activation:

    • Isolate T-cells from mouse spleens.

    • Activate the T-cells using anti-CD3 and anti-CD28 antibodies.

    • Culture the activated T-cells in the presence of varying concentrations of this compound, Mycestericin F, or a vehicle control.

  • Supernatant Collection:

    • After 24-72 hours of culture, collect the cell culture supernatants.

  • Cytokine Quantification:

    • Measure the concentration of cytokines (e.g., IL-2, IFN-γ) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

  • Data Analysis:

    • Compare the cytokine levels in the treated samples to the vehicle control to determine the inhibitory effect of the compounds.

Conclusion

This compound and F are potent natural products with significant immunosuppressive properties, primarily demonstrated through the inhibition of lymphocyte proliferation. While direct comparative quantitative data on their potency is currently limited in the public domain, their activity is comparable to the well-studied immunosuppressant Myriocin. The likely mechanism of action involves the inhibition of serine palmitoyltransferase, a critical enzyme in the sphingolipid biosynthesis pathway, which in turn would disrupt essential T-cell signaling. Further research is warranted to fully elucidate their precise molecular targets and to quantify their comparative efficacy, which will be crucial for any potential therapeutic development. The experimental protocols provided herein offer a standardized framework for such future investigations.

References

Comparative Analysis of Mycestericin G: Cross-Reactivity with Common Immunosuppressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mycestericin G, a novel immunosuppressive agent, with established immunosuppressants such as calcineurin inhibitors (CNIs) and mTOR inhibitors. The focus of this analysis is on the potential for cross-reactivity in common therapeutic drug monitoring (TDM) immunoassays, a critical consideration in clinical settings where patients may be on multiple therapies or transitioning between them. This document summarizes the distinct mechanisms of action and provides detailed experimental protocols for assessing immunosuppressive activity.

Mechanism of Action: A Tale of Two Pathways

This compound exerts its immunosuppressive effects through a fundamentally different mechanism than CNIs and mTOR inhibitors. This compound is a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo biosynthesis of sphingolipids. By blocking SPT, this compound depletes the cellular pool of key sphingolipids, such as sphingosine-1-phosphate (S1P). S1P is a critical signaling molecule that regulates lymphocyte trafficking, promoting their egress from lymphoid tissues. Consequently, the reduction in S1P levels leads to the sequestration of lymphocytes in lymph nodes, preventing them from migrating to sites of inflammation or allografts.

In contrast, conventional immunosuppressants target distinct intracellular signaling pathways involved in T-cell activation and proliferation.

  • Calcineurin Inhibitors (e.g., Tacrolimus (B1663567), Cyclosporine): These agents form a complex with immunophilins (FKBP12 for tacrolimus and cyclophilin for cyclosporine), which then binds to and inhibits calcineurin. Calcineurin is a calcium- and calmodulin-dependent serine/threonine phosphatase that dephosphorylates the nuclear factor of activated T-cells (NFAT). By inhibiting calcineurin, these drugs prevent NFAT dephosphorylation and its subsequent translocation to the nucleus, thereby blocking the transcription of genes encoding for pro-inflammatory cytokines like interleukin-2 (B1167480) (IL-2).

  • mTOR Inhibitors (e.g., Sirolimus, Everolimus): These drugs also bind to FKBP12, but this complex interacts with and inhibits the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase. mTOR is a central regulator of cell growth, proliferation, and survival. By inhibiting mTOR, these agents block the signaling pathways downstream of the IL-2 receptor, preventing T-cell proliferation and differentiation.

The following diagram illustrates the distinct signaling pathways targeted by these immunosuppressants.

Immunosuppressant_Signaling_Pathways cluster_Mycestericin_G This compound Pathway cluster_CNI Calcineurin Inhibitor Pathway cluster_mTORi mTOR Inhibitor Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-ketosphinganine 3-ketosphinganine Serine + Palmitoyl-CoA->3-ketosphinganine SPT Sphingosine Sphingosine 3-ketosphinganine->Sphingosine S1P S1P Sphingosine->S1P S1P Receptor S1P Receptor S1P->S1P Receptor Activates This compound This compound SPT SPT This compound->SPT Inhibits Lymphocyte Egress Lymphocyte Egress S1P Receptor->Lymphocyte Egress Promotes TCR Activation TCR Activation Ca2+ influx Ca2+ influx TCR Activation->Ca2+ influx Calcineurin Calcineurin Ca2+ influx->Calcineurin NFAT (dephosphorylated) NFAT (dephosphorylated) Calcineurin->NFAT (dephosphorylated) Dephosphorylates Nucleus Nucleus NFAT (dephosphorylated)->Nucleus Translocates to IL-2 Gene Transcription IL-2 Gene Transcription Nucleus->IL-2 Gene Transcription Tacrolimus/Cyclosporine Tacrolimus/Cyclosporine Tacrolimus/Cyclosporine->Calcineurin Inhibits IL-2 IL-2 IL-2 Receptor IL-2 Receptor IL-2->IL-2 Receptor mTOR mTOR IL-2 Receptor->mTOR Activates Cell Cycle Progression Cell Cycle Progression mTOR->Cell Cycle Progression Promotes Sirolimus/Everolimus Sirolimus/Everolimus Sirolimus/Everolimus->mTOR Inhibits MLR_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout PBMC_Donor_A Isolate PBMCs (Donor A - Responders) Co-culture Co-culture Responder and Stimulator cells (1:1 ratio) in 96-well plate PBMC_Donor_A->Co-culture PBMC_Donor_B Isolate PBMCs (Donor B - Stimulators) Irradiate_B Irradiate or treat with Mitomycin C (inhibit proliferation) PBMC_Donor_B->Irradiate_B Irradiate_B->Co-culture Add_Compound Add varying concentrations of This compound or other immunosuppressants Incubate_5d Incubate for 5 days (37°C, 5% CO2) Add_Compound->Incubate_5d Add_3H Pulse with [3H]-thymidine for the final 18-24 hours Harvest Harvest cells and measure [3H]-thymidine incorporation (scintillation counting) Add_3H->Harvest Analyze Calculate % inhibition of proliferation compared to untreated control Harvest->Analyze LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Blood_Sample Whole Blood Sample Add_IS Add Internal Standard (stable isotope-labeled drug) Blood_Sample->Add_IS Protein_Precip Protein Precipitation (e.g., with acetonitrile (B52724) or methanol) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject supernatant into LC-MS/MS system LC_Separation Chromatographic Separation (Liquid Chromatography) Inject->LC_Separation MS_Detection Mass Spectrometric Detection (Tandem Mass Spectrometry) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration and Ratio Calculation (Analyte/Internal Standard) Calibration_Curve Quantification using Calibration Curve Peak_Integration->Calibration_Curve Report_Concentration Report Drug Concentration Calibration_Curve->Report_Concentration

A Comparative Analysis of Mycestericin G and Tacrolimus for Immunosuppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the immunosuppressive agents Mycestericin G and the well-established drug, Tacrolimus. Due to the limited publicly available data on this compound, this comparison leverages data on Myriocin (B1677593), a compound with similar reported immunosuppressive potency, as a proxy for this compound. This guide delves into their distinct mechanisms of action, presents available quantitative data for comparison, and outlines detailed experimental protocols for their evaluation.

Introduction

Tacrolimus (also known as FK-506) is a potent macrolide lactone immunosuppressant widely used in organ transplantation to prevent rejection.[1][2] It belongs to the class of calcineurin inhibitors. Mycestericins are a group of novel immunosuppressants isolated from the fungus Mycelia sterilia.[3] Notably, this compound's immunosuppressive potency has been reported to be similar to that of Myriocin, another fungal metabolite.[3] This analysis, therefore, draws parallels between Tacrolimus and Myriocin to infer a comparative profile for this compound.

Mechanism of Action

The immunosuppressive effects of Tacrolimus and this compound (via Myriocin) are achieved through distinct molecular pathways, representing two different classes of immunosuppressants.

Tacrolimus acts as a calcineurin inhibitor. It binds to the immunophilin FKBP12, and this complex then inhibits the phosphatase activity of calcineurin.[1][2] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][4] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation and activation.[1][4][5]

This compound , with its activity being comparable to Myriocin, is understood to function as an inhibitor of serine palmitoyltransferase (SPT) .[3][6] SPT is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a class of lipids with critical roles in cell signaling.[6][7] By inhibiting SPT, Myriocin (and by extension, this compound) depletes the cell of essential sphingolipids, such as ceramides (B1148491) and sphingosine-1-phosphate, which are important for lymphocyte function and proliferation.[6][7] This disruption of sphingolipid homeostasis is the basis for its immunosuppressive effects.

Signaling Pathways

The signaling cascades targeted by Tacrolimus and this compound (via Myriocin) are fundamentally different, as illustrated in the diagrams below.

Tacrolimus_Signaling_Pathway cluster_cell T-Cell cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Antigen Presentation IP3 IP3 PLCg->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Calmodulin Calmodulin Ca_release->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activation NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT NFAT_nucleus NFAT NFAT->NFAT_nucleus Nuclear Translocation IL2_gene IL-2 Gene Transcription NFAT_nucleus->IL2_gene Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Tac_FKBP12 Tacrolimus-FKBP12 Complex FKBP12->Tac_FKBP12 Tac_FKBP12->Calcineurin Inhibition

Figure 1: Tacrolimus Signaling Pathway.

Mycestericin_G_Signaling_Pathway cluster_cell Cell Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS Sphinganine Sphinganine KDS->Sphinganine Ceramide Ceramide Sphinganine->Ceramide Complex_SL Complex Sphingolipids Ceramide->Complex_SL S1P Sphingosine-1-Phosphate (S1P) Ceramide->S1P Signaling Pro-survival & Proliferation Signaling S1P->Signaling Mycestericin_G This compound (via Myriocin) Mycestericin_G->SPT Inhibition

Figure 2: this compound (Myriocin) Signaling Pathway.

Quantitative Data Presentation

Direct comparative quantitative data for this compound and Tacrolimus is not available in the public domain. However, by using Myriocin as a proxy for this compound, we can compile indicative data on their inhibitory effects on T-cell proliferation and cytokine production.

ParameterTacrolimusMyriocin (as proxy for this compound)Reference Assay
Mechanism of Action Calcineurin InhibitorSerine Palmitoyltransferase (SPT) Inhibitor-
IC50 (T-Cell Proliferation) 0.02 - 0.11 ng/mL (for cytokine production)[2]Nanomolar concentrations[6]T-Cell Proliferation/Cytokine Production Assays
Effect on IL-2 Production Strong Inhibition[2][8]Indirect inhibition via disruption of T-cell signalingCytokine Release Assays
Effect on TNF-α Production Significant Inhibition[8][9]Can reduce TNF-α stimulated inflammation[10]Cytokine Release Assays
Effect on IL-4 & IL-5 Production Inhibition[2]Data not readily availableCytokine Release Assays

Note: The IC50 values are highly dependent on the specific assay conditions, cell types, and stimuli used. The provided values are for general comparison.

Experimental Protocols

To conduct a direct comparative analysis of this compound and Tacrolimus, the following experimental protocols are recommended.

Experimental Workflow

Experimental_Workflow start Start isolate_pbmc Isolate Human PBMCs from whole blood start->isolate_pbmc tcell_prolif T-Cell Proliferation Assay (CFSE Staining) isolate_pbmc->tcell_prolif mlr Mixed Lymphocyte Reaction (MLR) isolate_pbmc->mlr cytokine_assay Cytokine Release Assay (ELISA/Multiplex) isolate_pbmc->cytokine_assay data_analysis Data Analysis: IC50 Calculation, Cytokine Profiling tcell_prolif->data_analysis mlr->data_analysis cytokine_assay->data_analysis comparison Comparative Analysis of This compound vs. Tacrolimus data_analysis->comparison end End comparison->end

Figure 3: Comparative Experimental Workflow.
Mixed Lymphocyte Reaction (MLR)

Objective: To assess the inhibitory effect of this compound and Tacrolimus on T-cell proliferation and activation in response to allogeneic stimulation.

Methodology:

  • Cell Preparation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.

    • Designate PBMCs from one donor as "responder cells" and from the other as "stimulator cells."

    • Inactivate the stimulator cells by irradiation (e.g., 30 Gy) or treatment with Mitomycin C (50 µg/mL for 30 minutes at 37°C) to prevent their proliferation.[11] Wash the stimulator cells thoroughly.

  • Cell Culture:

    • Plate the responder cells at a density of 1 x 10^5 cells/well in a 96-well flat-bottom plate.

    • Add the inactivated stimulator cells to the wells at a 1:1 ratio with the responder cells.

    • Prepare serial dilutions of this compound and Tacrolimus in complete RPMI-1640 medium.

    • Add the compounds to the respective wells. Include vehicle controls (e.g., DMSO) and positive controls (co-culture without any drug).

  • Proliferation Assay:

    • Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.

    • On day 4, pulse the cells with 1 µCi of [3H]-thymidine per well and incubate for another 18-24 hours.

    • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

    • Alternatively, use a non-radioactive method like BrdU incorporation or a colorimetric assay (e.g., MTT).

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each drug concentration compared to the positive control.

    • Determine the IC50 value for each compound.

T-Cell Proliferation Assay (CFSE-based)

Objective: To quantify the generational proliferation of T-cells in response to stimulation and the inhibitory effects of the compounds.

Methodology:

  • Cell Staining:

    • Isolate PBMCs as described above.

    • Resuspend the cells at 1 x 10^6 cells/mL in PBS and add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM.

    • Incubate for 10-15 minutes at 37°C.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells three times with complete medium.

  • Cell Culture and Stimulation:

    • Plate the CFSE-labeled PBMCs at 1 x 10^5 cells/well in a 96-well round-bottom plate.

    • Add serial dilutions of this compound and Tacrolimus.

    • Stimulate the cells with anti-CD3/anti-CD28 antibodies or a mitogen like Phytohemagglutinin (PHA).

  • Flow Cytometry Analysis:

    • Incubate the cells for 3-5 days at 37°C.

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the T-cell populations and examining the CFSE fluorescence intensity. Each peak of decreasing fluorescence represents a cell division.

  • Data Analysis:

    • Quantify the percentage of divided cells and the proliferation index for each condition.

    • Determine the IC50 values for the inhibition of T-cell proliferation.

Cytokine Release Assay

Objective: To measure the effect of this compound and Tacrolimus on the production of key cytokines by activated T-cells.

Methodology:

  • Cell Culture and Stimulation:

    • Set up cell cultures as described in the MLR or T-cell proliferation assay protocols.

    • After 24-48 hours of incubation with the compounds and stimuli, carefully collect the cell culture supernatants.

  • Cytokine Quantification:

    • Use a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of specific cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatants.[12]

    • Alternatively, a multiplex bead-based assay (e.g., Luminex) can be used to measure multiple cytokines simultaneously from a small sample volume.[13]

  • ELISA Protocol (General Steps):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add the culture supernatants and standards to the wells.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash again and add streptavidin-horseradish peroxidase (HRP).

    • Add a substrate (e.g., TMB) and stop the reaction.

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples.

    • Determine the IC50 for the inhibition of cytokine production for each compound.

Conclusion

This compound and Tacrolimus represent two distinct classes of immunosuppressive agents with different molecular targets and mechanisms of action. Tacrolimus is a well-characterized calcineurin inhibitor that blocks T-cell activation by inhibiting cytokine gene transcription.[1][2] this compound, based on its similarity to Myriocin, is presumed to act by inhibiting serine palmitoyltransferase, thereby disrupting sphingolipid metabolism essential for immune cell function.[3][6]

While direct comparative data is lacking, the outlined experimental protocols provide a robust framework for a head-to-head evaluation of these two compounds. Such studies are crucial for understanding the relative potency and potential therapeutic applications of this compound in the field of immunosuppression. The distinct mechanisms of action suggest that they may have different efficacy and side-effect profiles, warranting further investigation for their potential use in various clinical settings.

References

Unraveling the Immunosuppressive Potential: A Comparative Guide to the Structural Activity Relationship of Mycestericin G Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycestericin G and its analogs represent a promising class of immunosuppressive agents. Their mechanism of action, closely related to that of the well-studied compound Myriocin (B1677593) (also known as Thermozymocidin), involves the modulation of sphingolipid metabolism, a critical pathway in immune cell trafficking and function. This guide provides a comparative analysis of the structural activity relationships (SAR) of this compound analogs, leveraging available data from closely related compounds to elucidate the key structural features governing their immunosuppressive potency. Experimental data is presented to support these relationships, alongside detailed protocols for the primary bioassay used in their evaluation.

Comparative Immunosuppressive Activity of Myriocin Analogs

Due to a lack of publicly available, direct comparative data for a series of this compound analogs, this guide utilizes data from a comprehensive study on Myriocin analogs by Fujita et al. (1995). Myriocin shares a high degree of structural similarity with the Mycestericins, and their biological activities are considered comparable. The primary assay used to determine the immunosuppressive activity of these compounds is the mouse allogeneic mixed lymphocyte reaction (MLR), which measures the proliferation of T-cells in response to foreign antigens. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in this assay.

CompoundModification from MyriocinIC50 (ng/mL) in Mouse Allogeneic MLR[1]
Myriocin-0.24
2-epi-MyriocinEpimerization at C-20.26
14-deoxomyriocin (B1248004)Deoxygenation at C-140.16
Z-14-deoxomyriocinZ-isomer of 14-deoxomyriocin0.08
nor-deoxomyriocins (C19)Shorter alkyl chain (19 carbons)0.30
nor-deoxomyriocins (C18)Shorter alkyl chain (18 carbons)0.60
nor-deoxomyriocins (C17)Shorter alkyl chain (17 carbons)1.2
nor-deoxomyriocins (C16)Shorter alkyl chain (16 carbons)>10
nor-deoxomyriocins (C15)Shorter alkyl chain (15 carbons)>10

Key Observations from the Structure-Activity Relationship:

  • Stereochemistry at C-2: Epimerization at the C-2 position (2-epi-Myriocin) has a minimal impact on immunosuppressive activity, suggesting some flexibility in the spatial orientation of the amino group.[1]

  • Modification of the Side Chain: Deoxygenation at C-14 (14-deoxomyriocin) slightly enhances activity.[1]

  • Geometry of the Double Bond: The Z-isomer of 14-deoxomyriocin (Z-14-deoxomyriocin) exhibits the most potent activity, indicating that the geometry of the double bond in the alkyl side chain plays a crucial role in the compound's interaction with its target.[1]

  • Length of the Alkyl Side Chain: A progressive decrease in the length of the alkyl side chain leads to a significant reduction in immunosuppressive activity, with chains shorter than 17 carbons showing a dramatic loss of potency.[1] This highlights the importance of the lipophilic tail for biological function.

Experimental Protocols

Mouse Allogeneic Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a fundamental in vitro method to assess the cell-mediated immune response and the efficacy of immunosuppressive agents.

Objective: To measure the proliferation of responder T-lymphocytes from one mouse strain in response to stimulation by allogeneic (genetically different) spleen cells from another mouse strain and to determine the inhibitory effect of test compounds on this proliferation.

Materials:

  • Responder Cells: Spleen cells from one mouse strain (e.g., C57BL/6).

  • Stimulator Cells: Spleen cells from a genetically different mouse strain (e.g., BALB/c), irradiated or treated with mitomycin C to prevent their own proliferation.

  • Test Compounds: this compound analogs or other immunosuppressants.

  • Culture Medium: RPMI-1640 supplemented with fetal bovine serum (FBS), L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol.

  • 96-well round-bottom microtiter plates.

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU).

  • Cell harvester and liquid scintillation counter (for [³H]-thymidine incorporation) or flow cytometer (for CFSE) or plate reader (for BrdU).

Procedure:

  • Preparation of Responder Cells: Aseptically remove the spleen from a C57BL/6 mouse and prepare a single-cell suspension by mechanical disruption. Lyse red blood cells using a suitable buffer. Wash the cells with culture medium and resuspend to a final concentration of 2 x 10⁶ cells/mL.

  • Preparation of Stimulator Cells: Prepare a single-cell suspension of spleen cells from a BALB/c mouse as described above. Inactivate the cells by gamma-irradiation (e.g., 2000-3000 rads) or by incubation with mitomycin C (e.g., 25-50 µg/mL for 30 minutes at 37°C) to inhibit their proliferation. Wash the cells extensively to remove any residual mitomycin C and resuspend to a final concentration of 4 x 10⁶ cells/mL.

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of the responder cell suspension (1 x 10⁵ cells).

    • Add 50 µL of the stimulator cell suspension (2 x 10⁵ cells).

    • Add 100 µL of culture medium containing the test compound at various concentrations (serial dilutions). Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known immunosuppressant like cyclosporin (B1163) A).

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Measurement of Proliferation:

    • [³H]-thymidine Incorporation: 18-24 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

    • CFSE Staining: Prior to culture, label the responder cells with carboxyfluorescein succinimidyl ester (CFSE). After the incubation period, harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of the test compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of T-cell proliferation.

Visualizing the Mechanism and Workflow

To better understand the structural activity relationships and the experimental process, the following diagrams have been generated using the DOT language.

SAR_Mycestericin_G_Analogs Structural Activity Relationship of Myriocin Analogs Myriocin Myriocin (Baseline Activity) C2_epi 2-epi-Myriocin (Similar Activity) Myriocin->C2_epi C2 Epimerization C14_deoxy 14-deoxomyriocin (Slightly Increased Activity) Myriocin->C14_deoxy C14 Deoxygenation shorter_chain Shorter Alkyl Chain (Decreased Activity) Myriocin->shorter_chain Chain Shortening Z_14_deoxy Z-14-deoxomyriocin (Most Potent) C14_deoxy->Z_14_deoxy Z-isomerization

Caption: SAR of Myriocin Analogs.

Experimental_Workflow Experimental Workflow for Immunosuppressant Screening start Start prep_responder Prepare Responder Cells (e.g., C57BL/6 Spleen) start->prep_responder prep_stimulator Prepare Stimulator Cells (e.g., BALB/c Spleen) Inactivate (Irradiation/Mitomycin C) start->prep_stimulator setup_mlr Set up Mixed Lymphocyte Reaction (Co-culture Responder & Stimulator Cells) prep_responder->setup_mlr prep_stimulator->setup_mlr add_compounds Add Test Compounds (this compound Analogs) setup_mlr->add_compounds incubate Incubate for 4-5 Days add_compounds->incubate measure_prolif Measure T-Cell Proliferation ([3H]-thymidine, CFSE, etc.) incubate->measure_prolif analyze Analyze Data (Calculate IC50) measure_prolif->analyze end End analyze->end

Caption: Immunosuppressant Screening Workflow.

Proposed Signaling Pathway of this compound

Myriocin, and by extension this compound, are potent inhibitors of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo biosynthesis of sphingolipids.[2][3][4][5] This inhibition leads to a depletion of downstream sphingolipids, including sphingosine-1-phosphate (S1P), a critical signaling molecule that regulates lymphocyte trafficking from lymphoid organs. By reducing S1P levels, this compound analogs are believed to cause the sequestration of lymphocytes in lymph nodes, preventing their infiltration into sites of inflammation or allografts, thereby exerting their immunosuppressive effect.

Signaling_Pathway Proposed Signaling Pathway of this compound Mycestericin_G This compound Analog SPT Serine Palmitoyltransferase (SPT) Mycestericin_G->SPT Inhibits Sphingolipid_Biosynthesis De Novo Sphingolipid Biosynthesis SPT->Sphingolipid_Biosynthesis Catalyzes S1P Sphingosine-1-Phosphate (S1P) Sphingolipid_Biosynthesis->S1P Produces S1PR1 S1P Receptor 1 (S1PR1) on Lymphocyte S1P->S1PR1 Activates Lymphocyte_Egress Lymphocyte Egress from Lymph Node S1PR1->Lymphocyte_Egress Promotes Immunosuppression Immunosuppression Lymphocyte_Egress->Immunosuppression Leads to (when inhibited)

Caption: this compound Signaling Pathway.

References

Head-to-Head Comparison: Mycestericin G and Cyclosporin A in Immunosuppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two potent immunosuppressive agents: Mycestericin G and Cyclosporin (B1163) A. While both compounds exhibit profound effects on the immune system, they operate through distinct molecular mechanisms, offering different therapeutic and research avenues. This document summarizes their mechanisms of action, presents available quantitative data on their immunosuppressive potency, details key experimental protocols for their evaluation, and provides visual representations of their signaling pathways and experimental workflows.

Overview and Mechanism of Action

This compound , a fungal metabolite, is a member of the mycestericin family, which are structural analogs of myriocin (B1677593).[1] Its primary mechanism of action is the potent and specific inhibition of serine palmitoyltransferase (SPT) .[2][3][4] SPT is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a class of lipids essential for a multitude of cellular functions, including signal transduction, cell-cell recognition, and membrane structure. By inhibiting SPT, this compound depletes the cell of crucial sphingolipids like ceramides (B1148491) and sphingosine-1-phosphate, thereby disrupting downstream signaling pathways that are vital for T-cell activation and proliferation.[2][5]

Cyclosporin A , a cyclic peptide isolated from the fungus Tolypocladium inflatum, is a well-established immunosuppressant.[6] Its mechanism of action involves the formation of a complex with an intracellular receptor, cyclophilin . This complex then binds to and inhibits calcineurin , a calcium and calmodulin-dependent serine/threonine protein phosphatase.[7] Calcineurin inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[7] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2), which is a critical growth factor for T-lymphocyte proliferation and activation.[3][7]

Quantitative Comparison of Immunosuppressive Potency

Direct head-to-head comparative studies quantifying the potency of this compound against Cyclosporin A are limited in publicly available literature. However, the immunosuppressive activity of the mycestericin family has been reported to be of a similar potency to myriocin.[8] Myriocin has been shown to inhibit T-cell proliferation at nanomolar concentrations.[2] Cyclosporin A is also known to be a potent inhibitor of T-cell proliferation, with effective concentrations typically in the nanomolar to low micromolar range, depending on the specific assay conditions. The following table provides an estimated comparison based on available data.

CompoundTargetMechanism of ActionReported Potency (T-Cell Proliferation Inhibition)
This compound Serine Palmitoyltransferase (SPT)Inhibition of sphingolipid biosynthesisEstimated in the nanomolar range (similar to Myriocin)[2][8]
Cyclosporin A Calcineurin (via Cyclophilin)Inhibition of NFAT signaling and IL-2 productionNanomolar to low micromolar range[7][9]

Note: The potencies are based on different studies and should be interpreted as indicative rather than a direct comparison from a single study.

Signaling Pathways

The signaling cascades affected by this compound and Cyclosporin A are fundamentally different, as illustrated in the diagrams below.

Mycestericin_G_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine + Palmitoyl-CoA->SPT 3-ketosphinganine 3-ketosphinganine SPT->3-ketosphinganine MycestericinG This compound MycestericinG->SPT Sphingolipids Ceramide, Sphingosine-1-Phosphate, etc. 3-ketosphinganine->Sphingolipids Downstream Signaling T-Cell Activation & Proliferation Signaling Sphingolipids->Downstream Signaling Inhibition Inhibition of Proliferation Downstream Signaling->Inhibition

This compound inhibits SPT, blocking sphingolipid synthesis.

Cyclosporin_A_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CsA Cyclosporin A Cyclophilin Cyclophilin CsA->Cyclophilin CsA-Cyclophilin CsA-Cyclophilin Complex Cyclophilin->CsA-Cyclophilin Calcineurin Calcineurin CsA-Cyclophilin->Calcineurin NFAT NFAT (Active) Calcineurin->NFAT Dephosphorylation NFAT-P NFAT-P (Inactive) NFAT-P->Calcineurin Gene Transcription IL-2 Gene Transcription NFAT->Gene Transcription IL-2 mRNA IL-2 mRNA Gene Transcription->IL-2 mRNA IL-2 Protein IL-2 Protein IL-2 mRNA->IL-2 Protein Translation T-Cell Proliferation T-Cell Proliferation IL-2 Protein->T-Cell Proliferation

Cyclosporin A inhibits calcineurin, blocking NFAT activation.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the immunosuppressive activity of compounds like this compound and Cyclosporin A.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a fundamental assay to evaluate the response of T-cells to allogeneic stimulation, mimicking aspects of organ transplant rejection.[10][11]

Objective: To measure the dose-dependent inhibition of T-cell proliferation by this compound and Cyclosporin A in a one-way MLR.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors (Donor A and Donor B)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin

  • Mitomycin C or irradiation source (for inactivating stimulator cells)

  • This compound and Cyclosporin A stock solutions (dissolved in DMSO)

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

  • 96-well round-bottom culture plates

  • Cell harvester and liquid scintillation counter (for [³H]-Thymidine incorporation) or flow cytometer (for CFSE)

Procedure:

  • Preparation of Responder and Stimulator Cells:

    • Isolate PBMCs from both donors using Ficoll-Paque density gradient centrifugation.

    • Inactivate the stimulator cells (e.g., Donor B PBMCs) by treating with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or by irradiation (e.g., 30 Gy) to prevent their proliferation.

    • Wash the stimulator cells three times with complete medium to remove residual Mitomycin C.

  • Cell Culture Setup:

    • Plate the responder cells (e.g., Donor A PBMCs) at a density of 1 x 10⁵ cells/well in a 96-well plate.

    • Add the inactivated stimulator cells to the wells at a 1:1 ratio with the responder cells.

    • Prepare serial dilutions of this compound and Cyclosporin A in complete medium. Add the compounds to the respective wells at the desired final concentrations. Include a vehicle control (DMSO).

    • Set up control wells: responder cells alone and stimulator cells alone.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5 days.

  • Measurement of Proliferation:

    • [³H]-Thymidine Incorporation: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

    • CFSE Staining: Alternatively, label the responder cells with CFSE prior to culture setup. After 5 days, harvest the cells, stain with T-cell markers (e.g., anti-CD3), and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each drug concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the drug that inhibits the proliferative response by 50%).

T-Cell Proliferation Assay using CFSE

This assay provides a more detailed analysis of cell division at a single-cell level.[12][13]

Objective: To quantify the inhibition of T-cell division by this compound and Cyclosporin A in response to polyclonal stimulation.

Materials:

  • Isolated human PBMCs or purified T-cells

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI-1640 medium

  • T-cell stimulants (e.g., anti-CD3/CD28 antibodies, Phytohemagglutinin (PHA))

  • This compound and Cyclosporin A

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • CFSE Staining:

    • Resuspend PBMCs or T-cells at 1 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete medium.

    • Wash the cells twice with complete medium.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled cells in complete medium at 1 x 10⁶ cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Add serial dilutions of this compound and Cyclosporin A.

    • Add the T-cell stimulant (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).

    • Include unstimulated and vehicle controls.

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8).

    • Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

  • Data Analysis:

    • Gate on the T-cell populations (CD4+ and CD8+).

    • Analyze the CFSE histograms to identify distinct peaks representing successive generations of divided cells.

    • Calculate the percentage of divided cells and the proliferation index for each condition.

    • Determine the IC₅₀ values for the inhibition of T-cell proliferation.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro assessment of immunosuppressive compounds.

Experimental_Workflow Start Start: Compound Evaluation PBMC_Isolation Isolate PBMCs from Healthy Donors Start->PBMC_Isolation Cell_Stimulation Stimulate T-Cells (Allogeneic or Polyclonal) PBMC_Isolation->Cell_Stimulation Compound_Treatment Treat with Serial Dilutions of This compound / Cyclosporin A Cell_Stimulation->Compound_Treatment Incubation Incubate for 3-5 Days Compound_Treatment->Incubation Proliferation_Assay Measure T-Cell Proliferation (e.g., CFSE, [3H]-Thymidine) Incubation->Proliferation_Assay Cytokine_Analysis Analyze Cytokine Production (e.g., ELISA for IL-2) Incubation->Cytokine_Analysis Data_Analysis Data Analysis: Calculate IC50 Values Proliferation_Assay->Data_Analysis Cytokine_Analysis->Data_Analysis End End: Comparative Potency Data_Analysis->End

General workflow for assessing immunosuppressive activity.

Conclusion

This compound and Cyclosporin A are both highly effective immunosuppressants that function through distinct and specific mechanisms. This compound's inhibition of serine palmitoyltransferase offers a novel approach to immunosuppression by targeting sphingolipid metabolism, a pathway of increasing interest in immunology and drug development. Cyclosporin A remains a cornerstone of immunosuppressive therapy with its well-characterized inhibition of the calcineurin-NFAT pathway. The choice between these or similar compounds for therapeutic or research purposes will depend on the desired molecular target, potential off-target effects, and the specific context of the immune response being modulated. The experimental protocols provided herein offer a robust framework for the continued investigation and comparison of these and other novel immunosuppressive agents.

References

Confirming the Absolute Configuration of Mycestericin G: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the methodologies used to confirm the absolute configuration of Mycestericin G, a potent immunosuppressant. The determination of the precise three-dimensional arrangement of atoms in a chiral molecule like this compound is critical for understanding its biological activity and for the development of synthetic analogs. The absolute configuration of this compound was definitively established through a combination of spectroscopic techniques, primarily the modified Mosher's method and circular dichroism (CD) spectroscopy of its benzoate (B1203000) derivatives, which were compared against synthetic analogs.

Comparison of Key Experimental Data

The following tables summarize the type of quantitative data generated from the key experiments used to elucidate the absolute stereochemistry of this compound.

Note: Specific experimental values from the original studies were not available at the time of this publication. The data presented below are illustrative examples to demonstrate the principles of the analytical methods.

Table 1: Modified Mosher's Method Data for this compound

This table illustrates the expected ¹H NMR chemical shift differences (Δδ in ppm) for the (S)- and (R)-MTPA esters of this compound. The sign of the Δδ values for protons on either side of the chiral center allows for the assignment of its absolute configuration.

Protonδ (S)-MTPA Ester (ppm)δ (R)-MTPA Ester (ppm)Δδ (δS - δR)Inferred Configuration
H-2'e.g., 5.25e.g., 5.20e.g., +0.05R
H-3'e.g., 4.10e.g., 4.18e.g., -0.08R
H-5'e.g., 1.35e.g., 1.45e.g., -0.10R
...............

Table 2: Circular Dichroism (CD) Spectroscopy Data

This table compares the experimental CD spectral data of the benzoate derivative of natural this compound with that of a synthetically prepared analog of known absolute configuration. The correlation of the Cotton effects determines the stereochemistry.

CompoundSolventλmax (nm)Molar Ellipticity ([θ]) (deg cm² dmol⁻¹)
Natural this compound Benzoatee.g., Methanol (B129727)e.g., 235e.g., +1.5 x 10⁴
Synthetic (2R, 3S, 4R)-Analog Benzoatee.g., Methanole.g., 236e.g., +1.6 x 10⁴
Synthetic (2S, 3R, 4S)-Analog Benzoatee.g., Methanole.g., 235e.g., -1.5 x 10⁴

Experimental Workflows

The following diagrams illustrate the workflows for the key experiments used in the determination of the absolute configuration of this compound.

mosher_workflow cluster_s (S)-MTPA Ester Synthesis cluster_r (R)-MTPA Ester Synthesis cluster_analysis NMR Analysis mycestericin_s This compound s_ester (S)-MTPA Ester mycestericin_s->s_ester s_mtpa_cl (S)-MTPA-Cl s_mtpa_cl->s_ester dmpy_s DMAP, Pyridine dmpy_s->s_ester s_nmr ¹H NMR of (S)-Ester s_ester->s_nmr mycestericin_r This compound r_ester (R)-MTPA Ester mycestericin_r->r_ester r_mtpa_cl (R)-MTPA-Cl r_mtpa_cl->r_ester dmpy_r DMAP, Pyridine dmpy_r->r_ester r_nmr ¹H NMR of (R)-Ester r_ester->r_nmr compare Calculate Δδ = δS - δR s_nmr->compare r_nmr->compare config Assign Absolute Configuration compare->config

Workflow for Modified Mosher's Method.

cd_workflow cluster_natural Natural Product Derivatization cluster_synthetic Synthetic Analog Preparation cluster_cd_analysis CD Spectroscopy and Comparison mycestericin This compound benzoate This compound Benzoate mycestericin->benzoate benzoyl_cl Benzoyl Chloride benzoyl_cl->benzoate pyridine Pyridine pyridine->benzoate cd_natural CD Spectrum of Natural Product Derivative benzoate->cd_natural synthesis Total Synthesis analog Synthetic Analog (Known Configuration) synthesis->analog analog_benzoate Synthetic Analog Benzoate analog->analog_benzoate benzoyl_cl2 Benzoyl Chloride benzoyl_cl2->analog_benzoate pyridine2 Pyridine pyridine2->analog_benzoate cd_synthetic CD Spectrum of Synthetic Analog analog_benzoate->cd_synthetic comparison Compare Cotton Effects cd_natural->comparison cd_synthetic->comparison abs_config Confirm Absolute Configuration comparison->abs_config

Workflow for CD Spectroscopy Comparison.

Detailed Experimental Protocols

Modified Mosher's Method Protocol

The modified Mosher's method is a widely used NMR technique to determine the absolute configuration of chiral secondary alcohols.

  • Esterification:

    • Preparation of (S)-MTPA Ester: To a solution of this compound (1 equivalent) in dry pyridine, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction mixture at room temperature for 12-24 hours. After completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is then washed with dilute HCl, saturated NaHCO₃, and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

    • Preparation of (R)-MTPA Ester: Follow the same procedure as above, using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters in a suitable deuterated solvent (e.g., CDCl₃).

    • Assign the proton signals for both diastereomers, which may require 2D NMR techniques (e.g., COSY, HSQC).

  • Data Analysis:

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons on both sides of the newly formed ester linkage.

    • For a secondary alcohol, a positive Δδ for protons on one side of the chiral center and a negative Δδ on the other side indicates the absolute configuration based on the established Mosher's method model.

Circular Dichroism (CD) Spectroscopy Protocol

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about their stereochemistry.

  • Sample Preparation:

    • Derivatization: Prepare the p-bromobenzoate derivative of both natural this compound and the synthetic analogs of known configuration by reacting the primary alcohol with p-bromobenzoyl chloride in the presence of a base like pyridine. The chromophore is introduced to create characteristic Cotton effects in the CD spectrum.

    • Solution Preparation: Prepare solutions of the benzoate derivatives in a suitable solvent (e.g., methanol or acetonitrile) at a concentration that gives an absorbance of approximately 1.0 at the wavelength of maximum absorption (λmax).

  • CD Spectral Acquisition:

    • Record the CD spectrum of each sample over a suitable wavelength range (e.g., 200-400 nm) using a CD spectropolarimeter.

    • Acquire the spectra at a controlled temperature.

    • Record a baseline spectrum of the solvent and subtract it from the sample spectra.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]).

    • Compare the sign and magnitude of the Cotton effects (the characteristic peaks and troughs in the CD spectrum) of the natural product derivative with those of the synthetic analogs. A positive Cotton effect corresponds to a positive peak, and a negative Cotton effect corresponds to a negative peak.

    • If the CD spectrum of the natural product derivative matches that of a synthetic analog of known configuration, the absolute configuration of the natural product is confirmed.

By employing these rigorous analytical methods, the absolute configuration of this compound was unambiguously determined, providing a solid foundation for its further investigation as a potential therapeutic agent.

A Comparative Guide to the Total Synthesis of Mycestericin G

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in medicinal chemistry and drug development, the total synthesis of complex natural products like Mycestericin G, an immunosuppressive agent, represents a significant challenge and a benchmark for synthetic efficiency. This guide provides a detailed comparison of two distinct and published total syntheses of this compound, offering a valuable resource for those looking to replicate or adapt these synthetic routes. The two approaches compared are the recently published stereoselective nitroso-ene cyclization strategy by Zhao et al. (2023) and the Claisen rearrangement/cross-metathesis approach developed by Carbery and coworkers (2012).

Overview of the Synthetic Strategies

The two syntheses of this compound highlighted here employ different key reactions to construct the core of the molecule and assemble its stereocenters.

  • Zhao et al. (2023): This approach utilizes a highly stereoselective nitroso-ene cyclization to establish the critical C4-quaternary stereocenter and the adjacent C5 stereocenter. A subsequent Julia olefination is employed to append the long alkyl side chain.[1][2]

  • Carbery (2012): This synthesis relies on a diastereoselective Claisen rearrangement to set a key stereocenter, followed by a cross-metathesis reaction to introduce the extended side chain of the molecule.

Quantitative Comparison of the Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency.

ParameterZhao et al. (2023)Carbery (2012)
Total Number of Steps 12 (from commercially available starting materials)Information not fully available in the provided snippets
Overall Yield Good overall yield (specific percentage not detailed in abstract)Not specified in the provided snippets
Key Reactions Stereoselective nitroso-ene cyclization, Julia olefinationDiastereoselective Claisen rearrangement, Cross metathesis
Starting Materials Readily available materialsNot specified in the provided snippets

Experimental Protocols

Detailed experimental protocols are crucial for the successful replication of a total synthesis. Below are the methodologies for the key transformations in both synthetic routes, as described in their respective publications.

Key Experiment from Zhao et al. (2023): Stereoselective Nitroso-Ene Cyclization

The pivotal step in the synthesis by Zhao and coworkers is the intramolecular nitroso-ene reaction. While the full experimental details are found in the supporting information of the publication, the general procedure involves the in situ generation of a nitroso species from a hydroxylamine (B1172632) precursor, which then undergoes a highly stereoselective cyclization.

General Protocol:

  • The hydroxylamine precursor is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or toluene).

  • An oxidizing agent (e.g., a hypervalent iodine reagent such as Dess-Martin periodinane or Parikh-Doering reagent) is added at a controlled temperature (often low, e.g., -78 °C) to generate the transient nitroso species.

  • The reaction is allowed to warm to a specific temperature to facilitate the intramolecular ene reaction.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched and worked up using standard aqueous extraction procedures.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclized product.

Key Experiment from Carbery (2012): Diastereoselective Claisen Rearrangement

The Carbery synthesis employs a Claisen rearrangement to set a key stereocenter. The specific variant (e.g., Ireland-Claisen, Johnson-Claisen) and detailed conditions would be outlined in the full publication.

General Protocol for an Ireland-Claisen Rearrangement:

  • The allylic ester precursor is dissolved in an anhydrous ethereal solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to a low temperature (typically -78 °C).

  • A strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), is added dropwise to generate the silyl (B83357) ketene (B1206846) acetal (B89532) in situ. A silylating agent like trimethylsilyl (B98337) chloride (TMSCl) is also present.

  • The reaction mixture is allowed to warm, often to room temperature or slightly above, to induce the[2][2]-sigmatropic rearrangement.

  • The reaction is monitored by TLC for the consumption of the starting material.

  • Once the rearrangement is complete, the reaction is quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride or an acid).

  • The silyl ester intermediate is typically hydrolyzed to the corresponding carboxylic acid during workup or in a subsequent step.

  • The product is purified by standard techniques such as column chromatography.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic approaches to this compound.

Zhao et al. (2023) Synthetic Workflow

start Commercially Available Starting Materials intermediate1 Hydroxylamine Precursor start->intermediate1 Multi-step synthesis cyclization Stereoselective Nitroso-Ene Cyclization intermediate1->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 olefination Julia Olefination intermediate2->olefination final_steps Final Deprotection & Purification olefination->final_steps mycestericin_g This compound final_steps->mycestericin_g

Caption: Key stages of the Zhao et al. synthesis of this compound.

Carbery (2012) Synthetic Workflow

start Chiral Pool Starting Material intermediate1 Allylic Ester Precursor start->intermediate1 Synthesis rearrangement Diastereoselective Claisen Rearrangement intermediate1->rearrangement intermediate2 Rearranged Intermediate rearrangement->intermediate2 metathesis Cross Metathesis intermediate2->metathesis final_steps Reduction & Deprotection metathesis->final_steps mycestericin_g This compound final_steps->mycestericin_g

Caption: Key stages of the Carbery synthesis of this compound.

Conclusion

Both the Zhao et al. and Carbery syntheses provide effective routes to this compound, each with its own set of advantages and challenges. The choice of which synthesis to pursue will depend on the specific resources and expertise available in a given laboratory. The nitroso-ene cyclization approach by Zhao and coworkers is a more recent development, offering a novel and highly stereoselective method for constructing the core of the molecule. The Claisen rearrangement strategy by Carbery represents a more established and perhaps more predictable approach to stereocenter construction. For researchers aiming to synthesize this compound or its analogs, a thorough review of the full publications for both routes is highly recommended to fully appreciate the nuances of each synthetic step.

References

Safety Operating Guide

Navigating the Disposal of Mycestericin G: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles for Safe Disposal

Given the absence of a dedicated SDS for Mycestericin G, a conservative approach to its disposal is paramount. The fundamental principle is to treat it as a biologically active and potentially hazardous chemical. All disposal procedures should be conducted in accordance with institutional and local environmental regulations for chemical waste.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact with the biologically active compound.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from potential splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Required when dusts are generatedA properly fitted respirator should be used if there is a risk of inhaling the powder form of the substance.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid generating dust if handling a solid form of the compound.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound waste.

  • Decontamination of Labware:

    • All labware (e.g., glassware, spatulas) that has come into contact with this compound should be decontaminated.

    • Rinse the contaminated labware with a suitable organic solvent in which this compound is soluble. The choice of solvent will depend on the experimental context.

    • The solvent rinse should be collected as hazardous chemical waste.

    • Following the solvent rinse, wash the labware with soap and water.

  • Management of Spills:

    • In the event of a spill, evacuate the immediate area if necessary.

    • For small spills of a solid, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material in a sealed container for hazardous waste disposal.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Place the absorbent material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Waste Containerization and Labeling:

    • All waste containing this compound, including contaminated PPE, absorbent materials, and solvent rinses, must be collected in a designated and properly labeled hazardous waste container.

    • The container must be compatible with the waste being collected and should be kept securely closed.

    • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents used.

  • Final Disposal:

    • The sealed and labeled hazardous waste container must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[1]

    • Do not dispose of this compound down the drain or in the regular trash.

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Waste Generation cluster_disposal Disposal Protocol ppe Don Appropriate PPE fume_hood Work in Chemical Fume Hood ppe->fume_hood handle Handle this compound fume_hood->handle waste_gen Generate Waste (e.g., contaminated labware, unused material) handle->waste_gen decontaminate Decontaminate Labware waste_gen->decontaminate spill_cleanup Clean Spills with Absorbent waste_gen->spill_cleanup collect_waste Collect all waste in a labeled, sealed container decontaminate->collect_waste final_disposal Dispose through Approved Hazardous Waste Vendor collect_waste->final_disposal spill_cleanup->collect_waste

Caption: Workflow for this compound Handling and Disposal.

cluster_waste_streams Waste Streams cluster_containment Containment cluster_final_disposal Final Disposal solid_waste Solid Waste (Contaminated PPE, absorbent) sealed_container Sealed & Labeled Hazardous Waste Container solid_waste->sealed_container liquid_waste Liquid Waste (Solvent rinses, unused solutions) liquid_waste->sealed_container approved_vendor Approved Waste Disposal Plant / Vendor sealed_container->approved_vendor

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。